molecular formula C11H17N B1268059 4-tert-butyl-N-methylaniline CAS No. 5279-59-4

4-tert-butyl-N-methylaniline

Cat. No.: B1268059
CAS No.: 5279-59-4
M. Wt: 163.26 g/mol
InChI Key: VPSMEEGFQMCUTH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methylaniline is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSMEEGFQMCUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334632
Record name 4-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-59-4
Record name 4-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes data integrity, synthetic utility, and critical safety considerations regarding impurity profiling.

Executive Summary

4-tert-butyl-N-methylaniline (CAS 5279-59-4) is a secondary aromatic amine serving as a critical intermediate in the synthesis of polymerization co-initiators, dyes, and pharmaceutical active ingredients (APIs). While its steric bulk—conferred by the para-tert-butyl group—offers unique stability profiles, its nature as a secondary amine necessitates rigorous control strategies to mitigate nitrosamine formation (NDSRIs) in drug development. This guide provides an exhaustive technical profile, validated synthetic protocols, and safety assessments.

Molecular Identity & Physicochemical Constants[1][2][3][4][5]

The following data consolidates experimental and predicted values for 4-tert-butyl-N-methylaniline. Researchers should note the distinction between this secondary amine and its primary precursor (4-tert-butylaniline).

PropertyValueTechnical Note
IUPAC Name N-methyl-4-(2-methyl-2-propanyl)anilineOften referred to as p-tert-butyl-N-methylaniline.
CAS Registry Number 5279-59-4 Distinct from precursor 4-tert-butylaniline (CAS 769-92-6).[1]
Molecular Formula C₁₁H₁₇N Carbon: 80.93%; Hydrogen: 10.50%; Nitrogen: 8.58%.
Molecular Weight 163.26 g/mol Monoisotopic Mass: 163.1361.
Boiling Point 103–105 °C @ 6 TorrHigh-vacuum distillation required for purification.
Physical State Colorless to pale yellow oilOxidizes to reddish-brown upon air/light exposure.
Solubility Organic solvents (DCM, EtOAc, MeOH)Immiscible in water; soluble in dilute acid (protonation).

Synthetic Pathways & Mechanistic Insight[6]

The synthesis of 4-tert-butyl-N-methylaniline favors Reductive Amination over direct alkylation. Direct methylation with methyl iodide often leads to over-alkylation, yielding the quaternary ammonium salt or the tertiary amine (N,N-dimethyl), which are difficult to separate.

Preferred Route: Reductive Amination

This pathway utilizes 4-tert-butylaniline and formaldehyde (or paraformaldehyde) in the presence of a hydride donor. The reaction proceeds via a hemiaminal intermediate to an imine (Schiff base), which is irreversibly reduced to the secondary amine.

Mechanism Visualization (DOT):

ReductiveAmination Figure 1: Selective Synthesis via Reductive Amination Pathway SM 4-tert-butylaniline (Primary Amine) Imine Imine Intermediate (Schiff Base) SM->Imine + HCHO - H2O HCHO Formaldehyde (HCHO) HCHO->Imine Product 4-tert-butyl-N-methylaniline (Secondary Amine) Imine->Product Reduction (NaBH4 or H2/Pd)

Protocol: Reductive Amination using NaCNBH₃

Rationale: Sodium cyanoborohydride (NaCNBH₃) is preferred over NaBH₄ due to its selectivity for imines at slightly acidic pH (pH 5–6), preventing the reduction of the aldehyde itself.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 4-tert-butylaniline (10 mmol, 1.49 g) in Methanol (30 mL).

  • Imine Formation: Add Paraformaldehyde (15 mmol, 0.45 g) and Acetic Acid (glacial, 1 mL) to adjust pH to ~5. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Portion-wise, add NaCNBH₃ (15 mmol, 0.94 g). Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir overnight (12h). Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography or vacuum distillation (bp 103°C @ 6 Torr).

Analytical Characterization

Validating the identity of C₁₁H₁₇N requires distinguishing it from the primary amine starting material and the tertiary amine byproduct.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the t-butyl group.

  • δ 6.60 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the N-methyl group (shielded by electron donation).

  • δ 3.50 (br s, 1H): N-H proton. Diagnostic peak. (Absent in tertiary amine).

  • δ 2.82 (s, 3H): N-CH₃ protons. (Primary amine lacks this; Tertiary amine shows 6H).

  • δ 1.30 (s, 9H): tert-Butyl protons.

Mass Spectrometry (EI/ESI)
  • Molecular Ion (M+): 163.1 m/z.

  • Base Peak: Often m/z 148 (Loss of methyl group from t-butyl or N-methyl).

  • Fragmentation: Loss of the t-butyl group yields characteristic ions at m/z 106.

Critical Safety: Nitrosamine Impurity Profiling

For pharmaceutical scientists, the presence of 4-tert-butyl-N-methylaniline introduces a specific regulatory risk under ICH M7 guidelines. As a secondary amine, it is a direct precursor to Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

The Risk: N-nitroso-4-tert-butyl-N-methylaniline

If this intermediate encounters nitrosating agents (nitrites in excipients, solvents, or water) under acidic conditions, it forms the N-nitroso derivative.

Pathway Visualization (DOT):

NitrosamineRisk Figure 2: Nitrosamine Formation Pathway (ICH M7 Concern) SecAmine 4-tert-butyl-N-methylaniline (Secondary Amine) Nitrosamine N-nitroso-4-tert-butyl-N-methylaniline (Mutagenic Impurity) SecAmine->Nitrosamine N-Nitrosation Nitrite Nitrosating Agent (NO+ Source: NaNO2/Acid) Nitrite->Nitrosamine DNA DNA Alkylation (Carcinogenic Potential) Nitrosamine->DNA Metabolic Activation (Alpha-Hydroxylation)

[2][3]

Mitigation Strategies
  • Scavengers: Use Ascorbic Acid or Alpha-tocopherol in formulation to quench nitrites.

  • Solvent Audits: Ensure solvents (DMF, NMP) are free of dimethylamine and nitrite impurities.

  • Process pH: Avoid acidic aqueous workups in the presence of nitrite salts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22497, 4-tert-Butyl-N-methylaniline. Retrieved from [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4] (ICH M7 Guidelines). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5] (Standard protocol reference). Retrieved from [Link]

Sources

Spectroscopic Data Guide: 4-tert-butyl-N-methylaniline

[1]

Chemical Identity & Physical Properties

Compound Name: 4-tert-butyl-N-methylaniline Synonyms: N-methyl-4-tert-butylaniline; N-methyl-p-tert-butylaniline CAS Registry Number: 5279-59-4 Molecular Formula: C


Molecular Weight:12
PropertyValueNote
Appearance Clear to pale yellow oilOxidizes slightly upon air exposure
Boiling Point ~110–115 °C at 10 mmHgExtrapolated from analogs
Solubility Soluble in organic solvents (CHCl

, MeOH, DMSO)
Limited water solubility

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

H NMR Data (400 MHz, CD OD)

The proton NMR spectrum exhibits a classic AA'BB' aromatic system characteristic of para-substituted benzenes, alongside distinct aliphatic singlets for the N-methyl and tert-butyl groups.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.17 Doublet (

Hz)
2HAr-H (meta to N)Deshielded by aromatic ring current; coupled to ortho protons.[1]
6.60 Doublet (

Hz)
2HAr-H (ortho to N)Shielded by the electron-donating nitrogen lone pair (resonance effect).[1]
2.74 Singlet3HN-CH

Characteristic chemical shift for N-methyl secondary amines.[1]
1.27 Singlet9HC(CH

)

Intense singlet indicating the equivalent methyls of the tert-butyl group.[1]
4.8 (approx)Broad Singlet1HN-H Exchangeable proton; shift varies with concentration and solvent (often obscured in CD

OD due to D-exchange).[1]

Technical Note: In CDCl


, the aromatic doublets typically appear slightly downfield (~7.25 and 6.65 ppm), and the N-H proton is often observed as a broad singlet around 3.50 ppm.
C NMR Data (Predicted/Consensus)

The carbon spectrum is defined by the symmetry of the para-substitution, resulting in only 4 aromatic signals for the 6 ring carbons.

Shift (

, ppm)
Carbon TypeAssignment
146.4 Quaternary (C

)
C -N (Ipso to nitrogen)
139.6 Quaternary (C

)
C -tBu (Ipso to t-butyl)
126.1 Methine (CH)Aromatic C (meta to N)
112.3 Methine (CH)Aromatic C (ortho to N)
34.0 Quaternary (C

)
C (CH

)

(t-Butyl quaternary)
31.5 Methyl (CH

)
C(C H

)

(t-Butyl methyls)
30.8 Methyl (CH

)
N-C H

Mass Spectrometry (MS) & Fragmentation

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M


):23

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the alkyl substituents.

Key Fragments:
  • m/z 163 (M

    
    ):  The molecular ion is prominent due to the stability of the aromatic amine.
    
  • m/z 148 (M - 15): Base Peak. Loss of a methyl radical (•CH

    
    ) from the tert-butyl group.[1][4] This forms a resonance-stabilized quinoid-like cation.[1]
    
  • m/z 120 (M - 43): Loss of the isopropyl radical (or loss of C

    
    H
    
    
    ) from the tert-butyl group.
  • m/z 106: Loss of the tert-butyl group entirely (M - 57), leaving the N-methylaniline cation.[1]

Fragmentation Pathway Visualization

MS_Fragmentationcluster_legendKeyM_IonMolecular Ion[M]+ m/z 163Frag_148[M - CH3]+m/z 148(Base Peak)M_Ion->Frag_148- •CH3 (Methyl loss from t-Bu)Frag_106[M - tBu]+m/z 106M_Ion->Frag_106- •C4H9 (t-Butyl loss)Frag_120[M - C3H7]+m/z 120M_Ion->Frag_120- •C3H7legend_textBlue: Parent Ion | Red: Major Fragment | Yellow: Minor Fragment

Figure 1: Proposed mass spectrometric fragmentation pathway for 4-tert-butyl-N-methylaniline.

Infrared (IR) Spectroscopy

The IR spectrum validates the secondary amine functionality and the alkyl substitution pattern.

  • 3400–3430 cm

    
    : N-H Stretching.  A single, sharp band characteristic of a secondary amine (R
    
    
    N-H). (Primary amines would show two bands).[5]
  • 2960–2860 cm

    
    : C-H Stretching.  Strong absorptions due to the methyl groups of the tert-butyl and N-methyl moieties.[1]
    
  • 1615, 1520 cm

    
    : Aromatic Ring Breathing.  Typical skeletal vibrations for the benzene ring.[1]
    
  • 1310–1250 cm

    
    : C-N Stretching.  Strong band for the aromatic amine C-N bond.[1]
    
  • 820–840 cm

    
    : C-H Out-of-Plane Bending.  A strong diagnostic band for para-disubstituted benzene rings (two adjacent hydrogens).[1]
    

Experimental Protocol: Selective Synthesis

For researchers requiring high-purity material, the selective mono-methylation of 4-tert-butylaniline is the preferred route.[1] This avoids the formation of the tertiary amine byproduct (N,N-dimethyl).

Method: Nickel-Catalyzed N-Methylation using Methanol (Hydrogen Transfer Strategy).[1]

Workflow
  • Reagents: 4-tert-butylaniline (1.0 equiv), Methanol (Solvent/Reagent), Raney Nickel or supported Ni catalyst (e.g., Ni/SiO

    
    ).[1]
    
  • Conditions: 140–160 °C, Sealed vessel (Autoclave), 12–24 hours.

  • Purification: Filtration of catalyst, removal of methanol, and vacuum distillation.

Synthesis_WorkflowStartStart: 4-tert-butylaniline(Primary Amine)ReagentsAdd: Methanol (excess)Catalyst: Heterogeneous NiStart->ReagentsReactionReaction: 140-160°CHydrogen Transfer MechanismReagents->ReactionWorkupWorkup: Filter Catalyst -> Evaporate MeOHReaction->WorkupProductEnd Product: 4-tert-butyl-N-methylaniline(>95% Selectivity)Workup->Product

Figure 2: Synthesis workflow for the selective mono-methylation of 4-tert-butylaniline.

References

  • Selective mono-N-methylation of amines: Zhang, F., et al. (2023).[1] Selective mono-N-methylation of amines using methanol as the methylating reagent over heterogeneous Ni catalysts.[1] Green Chemistry. (Source of specific 1H NMR shifts in CD3OD)

  • General Spectroscopic Data for Anilines: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Synthesis and Properties: ChemicalBook. 4-tert-Butylaniline Product Data and Synthesis Routes. [1]

Solubility Profile & Physicochemical Handling of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes mechanistic understanding, actionable protocols, and safety-integrated workflows.

Technical Guide Series: Lipophilic Amine Intermediates

Executive Summary

4-tert-butyl-N-methylaniline (CAS: 5279-59-4) is a critical secondary amine intermediate used in the synthesis of agrochemicals, azo dyes, and functionalized polymers.[1] Its utility is defined by the interplay between the lipophilic tert-butyl moiety and the nucleophilic N-methyl amine center.[1]

This guide addresses a common gap in the literature: while synthesis routes are well-documented, precise solubility data is often anecdotal. Here, we define the solubility landscape through Structure-Property Relationships (SPR) and provide a self-validating experimental protocol for determining exact saturation limits in your specific matrix.

Physicochemical Profile & SPR Analysis

To predict solubility behavior, we must first deconstruct the molecule’s competing intermolecular forces.

The Solubility Conflict

The molecule exhibits a "Push-Pull" solubility behavior:

  • Hydrophobic Domain (Dominant): The tert-butyl group and phenyl ring create a high

    
     environment, driving affinity for non-polar and chlorinated solvents.
    
  • Hydrophilic/Basic Domain (Recessive): The secondary amine (N-H) provides a lone pair for hydrogen bonding, but steric hindrance from the methyl group and the bulky tert-butyl substituent limits water solubility.

Key Properties Table

Data aggregated from experimental analogs and predictive modeling.[1]

PropertyValue / DescriptionImplications for Solubility
Molecular Weight 163.26 g/mol Moderate size; kinetics of dissolution are fast.[1]
Physical State Liquid (Yellow to Colorless Oil)Miscibility is often more relevant than solid-liquid solubility.[1]
Boiling Point 103–105 °C @ 6 TorrHigh boiling point allows for heated extractions without rapid loss.[1]
Predicted

~3.2 – 3.5Highly lipophilic.[1] Prefers organic phase >1000:1 over water.
Predicted pKa ~5.4 (Conjugate Acid)Weak base.[1] Protonation requires pH < 3.5 for complete aqueous solubility.
Density ~0.94 g/mLFloats on water; sinks in DCM/Chloroform.[1]

Solubility Landscape

The following matrix categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters.
Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Excellent interaction with the aromatic

-system; primary choice for extraction.[1]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherHigh (Miscible) Good hydrogen bond acceptance matches the amine donor capability.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh Soluble, but protic nature can interfere with certain nucleophilic substitutions.[1]
Aliphatics Hexanes, HeptaneModerate to High The tert-butyl group facilitates solubility here, unlike unsubstituted aniline.[1]
Aqueous (Neutral) Water (pH 7)Insoluble Hydrophobic effect dominates; forms an oil layer.[1]
Aqueous (Acidic) 1M HCl, 1M H₂SO₄Soluble (Salt Formation) Protonation forms the ammonium salt [R-NH₂Me]⁺, breaking the lipophilic barrier.[1]

Mechanism of Dissolution & Phase Transfer

Understanding the equilibrium states is vital for extraction and purification. The diagram below illustrates the thermodynamic cycle of the compound transitioning between phases.

SolubilityEquilibrium Solid 4-tert-butyl-N-methylaniline (Oil Phase) Interface Liquid-Liquid Interface Solid->Interface Dispersion Solvated Solvated Neutral Species (Organic Phase) Solvated->Interface Equilibrium Protonated Protonated Ammonium Salt (Aqueous Phase) Protonated->Interface Basification (pH > pKa) Interface->Solvated Van der Waals & Pi-Pi Stacking Interface->Protonated Acidification (pH < pKa)

Figure 1: Solubility Equilibrium & Phase Transfer Logic. The diagram highlights the pH-dependent switch that allows the compound to toggle between organic (green) and aqueous (blue) phases—the basis for purification.

Experimental Protocol: Determination of Saturation Limits

Do not rely on literature values alone. Matrix effects (impurities, temperature) can alter solubility by ±15%.[1]

The "Shake-Flask" HPLC Method (Self-Validating)

This protocol determines the exact solubility of 4-tert-butyl-N-methylaniline in a candidate solvent.[1]

Reagents:

  • Test Solvent (HPLC Grade)

  • 4-tert-butyl-N-methylaniline (Analyte)[1][2][3][4]

  • Internal Standard (e.g., Naphthalene - if using GC; or external calibration for HPLC)[1]

Workflow:

  • Supersaturation: Add excess Analyte (approx. 2 mL) to 10 mL of the Test Solvent in a scintillation vial. The mixture should appear biphasic (oil droplets visible) or cloudy.

  • Equilibration: Vortex for 5 minutes, then incubate at 25°C (controlled bath) for 24 hours with mild agitation.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to separate the undissolved oil phase.

  • Sampling: Carefully withdraw 100 µL of the supernatant (clear layer).

  • Dilution: Dilute the aliquot 100-fold with Acetonitrile (to ensure the analyte remains in solution during analysis).

  • Quantification: Inject into HPLC-UV (254 nm) or GC-FID. Compare peak area against a 5-point calibration curve.

Validation Step:

  • Check: If the measured concentration is within 10% of the initial added mass, you did not reach saturation. Repeat with more starting material.

Purification Strategy: The "Solubility Switch"

The most effective way to purify this amine is not by crystallization (as it is an oil), but by Acid-Base Extraction . This leverages the pH-dependent solubility visualized in Figure 1.

ExtractionWorkflow Start Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (Extraction) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Target Amine Salt) PhaseSep1->AqLayer Keep BaseTreat Basify to pH 10 (NaOH) AqLayer->BaseTreat Free Base Formation Extract Extract with DCM BaseTreat->Extract Final Pure 4-tert-butyl-N-methylaniline Extract->Final Evaporation

Figure 2: Acid-Base Purification Workflow. This self-cleaning protocol removes non-basic impurities (left in organic waste) before recovering the pure amine.[1]

Safety & Handling (E-E-A-T)

Warning: 4-tert-butyl-N-methylaniline is an aniline derivative.[1] Treat it as a potential toxicant and skin sensitizer.

  • Permeation: Lipophilic amines penetrate nitrile gloves rapidly. Recommendation: Use "Silver Shield" or double-glove (Nitrile over Laminate) when handling neat oil.

  • Inhalation: The vapor pressure is low, but aerosols are toxic. Always handle in a fume hood.

  • Waste: Do not dispose of down the drain. The high

    
     means it bioaccumulates in aquatic environments. Dispose of as halogenated organic waste (if using DCM) or non-halogenated organic waste.
    

References

  • PubChem Database. 4-tert-butyl-N-methylaniline (Compound). National Library of Medicine. [Link][1]

  • Hansch, C., et al.Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995.

Sources

Strategic Sourcing & Validation of 4-tert-Butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5279-59-4 | Formula: C₁₁H₁₇N | MW: 163.26 g/mol [1]

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, 4-tert-butyl-N-methylaniline serves as a critical "building block" intermediate.[1] Unlike commodity solvents or common reagents, this secondary aniline is typically situated in the Tier 2 supply chain —readily available from specialized building block manufacturers (CROs) but often absent from the immediate stock of generalist distributors.

This guide provides a technical roadmap for researchers to:

  • Identify reliable commercial sources beyond general catalog searches.

  • Validate compound purity, specifically distinguishing it from its primary amine precursor (4-tert-butylaniline) and tertiary over-alkylation byproducts.

  • Implement a self-validating Quality Control (QC) workflow to ensure experimental reproducibility.

Chemical Profile & Critical Impurities

Before sourcing, one must understand the "impurity fingerprint" of this molecule. The synthesis of N-methyl anilines often involves the methylation of the primary aniline.[1] Consequently, the most common contaminants are the unreacted starting material and the over-methylated product.

PropertySpecificationCritical Note
Appearance Colorless to pale yellow oilDarkens rapidly upon oxidation/light exposure.[1]
Boiling Point 103–105 °C @ 6 TorrHigh vacuum required for distillation.[1]
Solubility DCM, EtOAc, DMSO, MethanolImmiscible in water.
Key Impurity A 4-tert-Butylaniline (Primary Amine)Competes in cross-coupling reactions (e.g., Buchwald-Hartwig).[1]
Key Impurity B 4-tert-Butyl-N,N-dimethylaniline Inert in N-functionalization; dead weight in stoichiometry.[1]

Commercial Supplier Landscape

As a Senior Application Scientist, I categorize suppliers based on stock reliability and manufacturing origin . For this specific CAS (5279-59-4), generalist vendors (Sigma/Thermo) often act as aggregators for the specialists listed below.

Tier 1: Primary Manufacturers & Building Block Specialists

Direct sources with the highest probability of in-stock availability and lot-specific analytics.[1]

SupplierCatalog / SKUPurity GradeRegionStrategic Note
Combi-Blocks QC-5228 95%+USA (San Diego)Top Recommendation. Consistently stocks this specific secondary amine.[1]
Enamine Search via REAL DB95%+Ukraine/EUBest for "Make-on-Demand" if bulk is needed.[1]
BLDpharm BD16665 95-98%China/GlobalHigh stock volume; cost-effective for scale-up.[1]
Biosynth FAA27959 95%UK/SwitzerlandGood regulatory documentation (COA/MSDS).[1]
Apollo Scientific OR14828 95%+UKStrong presence in European distribution channels.[1]
Tier 2: Global Aggregators

Use these if you have existing procurement contracts, but expect longer lead times as they likely source from Tier 1.

  • Fisher Scientific: Often lists Combi-Blocks or Alfa Aesar catalog numbers.[1]

  • MilliporeSigma: Likely available through "Sigma-Aldrich Solutions" (third-party sourcing) rather than core inventory.[1]

Incoming Material Validation Protocol (QC)

Trustworthiness Principle: Never assume the label is accurate for secondary amines. Oxidation and "creeping" primary amine content are common issues.

The "Self-Validating" QC Workflow

The following diagram outlines the decision logic for accepting a batch of 4-tert-butyl-N-methylaniline.

QC_Workflow Start Receive Material (CAS 5279-59-4) Visual Step 1: Visual Inspection (Color Check) Start->Visual ColorDecision Is it Dark Brown/Black? Visual->ColorDecision NMR Step 2: 1H NMR (CDCl3) Focus: 2.5 - 4.0 ppm region ColorDecision->NMR No (Yellow/Orange) Distill Action: Vacuum Distillation (105°C @ 6 Torr) ColorDecision->Distill Yes (Oxidized) ImpurityCheck Check Impurities: 1. Primary NH2 (Broad, ~3.5 ppm) 2. Tertiary N-Me2 (Singlet, ~2.9 ppm) NMR->ImpurityCheck Pass PASS: Release to Synthesis (Store under Argon) ImpurityCheck->Pass Clean N-Me Singlet Column Action: Flash Chromatography (Hexane/EtOAc) ImpurityCheck->Column Primary/Tertiary Detected Purify FAIL: Purification Required Distill->NMR Re-Check Column->NMR Re-Check

Figure 1: Quality Control Decision Tree for N-methyl aniline derivatives. High contrast nodes indicate critical decision points.

Detailed Analytical Markers (1H NMR in CDCl₃)

To validate the structure, focus on the N-Methyl region.[1]

  • The Target Signal: Look for a sharp singlet around 2.80 – 2.85 ppm corresponding to the N-CH₃ group (3H).

  • The Secondary Amine Proton: A broad singlet (1H) typically around 3.0 – 4.0 ppm (concentration dependent).

  • The Impurity Flag:

    • Primary Amine (4-tert-butylaniline): Look for a broad signal integrating to 2H (NH₂) and the absence of the N-Me singlet.[1]

    • Tertiary Amine: Look for a singlet integrating to 6H (N(CH₃)₂) slightly downfield from the N-Me signal.[1]

Handling & Safety Standards

This compound is an aniline derivative and must be handled with the respect due to toxic aromatics.

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331).

  • Storage: Air and Light Sensitive. Store in amber glass vials under an inert atmosphere (Argon/Nitrogen). If the liquid turns opaque black, it has significantly degraded (oxidized) and should be redistilled before use in sensitive catalysis.

  • PPE: Double nitrile gloves are recommended due to the high permeability of lipophilic anilines.

References

  • Combi-Blocks Product Data. QC-5228: N-tert-Butyl-N-methylaniline.[1] Retrieved from Combi-Blocks Catalog.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224933, N-Methyl-4-tert-butylaniline.[1]

  • Biosynth. Product FAA27959: 4-tert-Butyl-N-methylaniline Safety Data Sheet.[1][1]

  • ChemicalBook. CAS 5279-59-4 Suppliers and Properties.

Sources

The Versatility of 4-tert-butyl-N-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern organic synthesis and materials science, the strategic selection of building blocks is paramount to innovation. Among the myriad of commercially available intermediates, 4-tert-butyl-N-methylaniline emerges as a compound of significant interest. Its unique structural features—a sterically demanding tert-butyl group and a reactive N-methylamino moiety on an aromatic core—confer a distinct reactivity profile that has been harnessed across diverse applications. This guide provides an in-depth exploration of the applications of 4-tert-butyl-N-methylaniline, offering not just a review of its uses, but a deeper dive into the underlying chemical principles and practical methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate in their own research and development endeavors.

Core Chemical Attributes and Reactivity Profile

4-tert-butyl-N-methylaniline, with a molecular formula of C₁₁H₁₇N, is an aromatic amine characterized by a tert-butyl group at the para position and a methyl group on the nitrogen atom. This substitution pattern significantly influences its chemical behavior.

  • Electron-Donating Character: The N-methyl group and the tert-butyl group are both electron-donating, which increases the electron density of the aromatic ring. This enhanced nucleophilicity makes the ring susceptible to electrophilic aromatic substitution reactions.[1]

  • Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance at the para position, which can direct reactions to the ortho positions and influence the conformational preferences of molecules derived from it.

  • N-H Reactivity: The secondary amine functionality allows for a range of reactions, including N-alkylation, N-arylation, and acylation, providing a key handle for molecular elaboration.

These fundamental attributes make 4-tert-butyl-N-methylaniline a valuable synthon in the construction of more complex molecular architectures.

Applications in Organic Synthesis: A Building Block for Complex Molecules

The electron-rich nature of 4-tert-butyl-N-methylaniline makes it a valuable participant in various coupling reactions, a cornerstone of modern organic synthesis.[1]

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. 4-tert-butyl-N-methylaniline can serve as the amine coupling partner, reacting with aryl halides or triflates to produce triarylamine derivatives. These products are often key components in materials for organic electronics.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

Role in Materials Science: Engineering Functional Molecules

The unique electronic and steric properties of 4-tert-butyl-N-methylaniline make it an attractive building block for the synthesis of functional organic materials.

Precursor to Hole-Transporting Materials

While direct applications are still emerging, derivatives of 4-tert-butylaniline are being explored in the development of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. The tert-butyl group can enhance the solubility and morphological stability of the resulting materials, which are crucial for device performance and longevity. The nitrogen atom's lone pair of electrons contributes to the hole-transporting properties of the final molecule.

Monomer for Advanced Polymers

Aromatic amines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While specific examples utilizing 4-tert-butyl-N-methylaniline are not widely documented in readily available literature, its structure suggests potential for creating polymers with modified properties. The tert-butyl group could impart increased solubility, thermal stability, and specific morphological characteristics to the resulting polymer chains. For instance, novel aromatic polyamides and polyimides have been synthesized using the related compound, 4-tert-butyltriphenylamine.

Intermediate in the Synthesis of Dyes and Pigments

Aniline derivatives are foundational to the dye and pigment industry, and 4-tert-butyl-N-methylaniline is no exception. It serves as a key intermediate in the production of certain classes of dyes.[1]

Azo Dyes

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. The synthesis of an azo dye involves two principal steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich compound. While 4-tert-butyl-N-methylaniline is a secondary amine, its precursor, 4-tert-butylaniline, can be diazotized and coupled to form azo dyes. The subsequent N-methylation would yield the final dye molecule. The presence of the tert-butyl and N-methyl groups can influence the final color, solubility, and fastness properties of the dye.

Diagram: General Synthesis of Azo Dyes

Azo_Dye_Synthesis Aromatic_Amine Ar-NH2 Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aromatic_Amine->Diazotization Diazonium_Salt [Ar-N≡N]+Cl- Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Partner Coupling Partner (e.g., Phenol, Aniline) Coupling_Partner->Azo_Coupling Azo_Dye Ar-N=N-Ar' Azo_Coupling->Azo_Dye

Caption: The two-step process for the synthesis of azo dyes.

Potential Applications in Medicinal Chemistry

The aniline scaffold is a common motif in many pharmaceutical agents. While specific drugs derived directly from 4-tert-butyl-N-methylaniline are not prominently featured in the public domain, its structural features make it an interesting candidate for lead optimization in drug discovery programs. The tert-butyl group can modulate lipophilicity and metabolic stability, while the N-methylaniline core provides a versatile platform for further functionalization. Derivatives of N-methylaniline have been investigated for a range of biological activities, and the introduction of a tert-butyl group could fine-tune these properties. For instance, N-methylaniline has been used in the synthesis of pleuromutilin derivatives with potential biological activities.[2]

Future Outlook

4-tert-butyl-N-methylaniline is a chemical intermediate with established utility and significant potential for future applications. As the demand for advanced materials with tailored properties continues to grow, particularly in the field of organic electronics, we can anticipate the development of novel hole-transporting materials, emitters, and polymers derived from this versatile building block. In the realm of organic synthesis, its role in facilitating the construction of complex molecular architectures through modern coupling methodologies will undoubtedly continue to be explored. Further research into its derivatives may also unlock new opportunities in the development of pharmaceuticals and agrochemicals. The unique combination of steric and electronic features inherent to 4-tert-butyl-N-methylaniline ensures its continued relevance as a valuable tool for chemists and material scientists.

References

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An In-depth Technical Guide to the Structural and Conformational Analysis of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Anilines in Research and Development

Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals.[1] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and conformational dynamics. 4-tert-butyl-N-methylaniline, a disubstituted aniline, presents a particularly interesting case for structural analysis. The interplay between the electron-donating N-methylamino group and the sterically demanding tert-butyl group at the para position dictates the molecule's overall geometry, reactivity, and intermolecular interactions. Understanding these structural nuances is paramount for researchers, scientists, and drug development professionals aiming to rationally design novel molecules with tailored functionalities.

This technical guide provides a comprehensive overview of the methodologies employed to elucidate the structural and conformational properties of 4-tert-butyl-N-methylaniline. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. By synthesizing insights from these methods, we can construct a detailed picture of the molecule's preferred spatial arrangement and dynamic behavior.

Core Structural Features and Conformational Possibilities

The central scientific question in the analysis of 4-tert-butyl-N-methylaniline revolves around the rotational barrier of the C(aryl)-N bond and the orientation of the N-methyl group relative to the aromatic ring. The bulky tert-butyl group, while positioned opposite to the amino group, influences the electronic environment of the benzene ring and can have long-range steric effects.

The conformation of the N-methylamino group is a critical determinant of the molecule's properties. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic π-system, which favors a planar arrangement of the C-N-C-H bonds. However, steric hindrance between the methyl group and the ortho-hydrogens of the benzene ring can force the methyl group out of the plane of the ring. This twist around the C(aryl)-N bond is a key conformational variable.

I. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous information about the arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and torsion angles. While a crystal structure for 4-tert-butyl-N-methylaniline is not publicly available as of this writing, the analysis of closely related compounds, such as 4-nitro-N-methylaniline derivatives, reveals that the N-methylamino group can be nearly coplanar with the benzene ring.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 4-tert-butyl-N-methylaniline are required. This is typically achieved by slow evaporation of a saturated solution, cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Anticipated Structural Insights

A crystal structure of 4-tert-butyl-N-methylaniline would definitively answer key questions regarding its solid-state conformation:

  • Planarity of the N-methylamino Group: The C(para)-C-N-C torsion angle would quantify the degree of twisting of the N-methylamino group relative to the benzene ring.

  • Bond Lengths and Angles: Deviations from standard bond lengths could indicate electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic ring.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal the nature and geometry of any hydrogen bonding or other non-covalent interactions.

II. NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[3][4][5] For 4-tert-butyl-N-methylaniline, ¹H and ¹³C NMR can provide valuable information about its conformational preferences and the potential for restricted rotation around the C(aryl)-N bond.

Key NMR Observables for Conformational Analysis
  • Chemical Shifts: The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the conformation of the N-methylamino group.

  • Nuclear Overhauser Effect (NOE): NOE experiments can detect through-space interactions between protons that are close to each other. An NOE between the N-methyl protons and the ortho-protons of the benzene ring would indicate a conformation where the methyl group is in proximity to the ring.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If there is restricted rotation around the C-N bond, cooling the sample may "freeze out" different conformers, leading to the appearance of new signals in the spectrum. The temperature at which signals coalesce can be used to determine the energy barrier to rotation.

Experimental Protocol: 2D NOESY and VT-NMR
  • Sample Preparation: A solution of 4-tert-butyl-N-methylaniline is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H and ¹³C Spectra: Standard 1D ¹H and ¹³C NMR spectra are acquired to assign the signals for all protons and carbons.

  • 2D NOESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed to identify through-space correlations.

  • VT-NMR: A series of ¹H NMR spectra are recorded over a range of temperatures, typically from room temperature down to the freezing point of the solvent.

Expected Conformational Insights from NMR

Based on the principles of steric hindrance, the bulky tert-butyl group is expected to enforce a relatively rigid conformation of the molecule.[6] NMR studies on other alkyl-substituted anilines have shown that the combination of molecular mechanics and quantum chemical calculations of NMR chemical shifts can be a powerful tool for conformational analysis.[7] For 4-tert-butyl-N-methylaniline, we would anticipate that the N-methyl group would preferentially orient itself to minimize steric clash with the aromatic ring, likely resulting in a non-planar arrangement.

III. Computational Modeling: A Theoretical Approach to Conformation

Computational chemistry provides a powerful means to investigate the structure and energetics of molecules.[8][9] Quantum mechanical calculations can be used to predict the stable conformations of 4-tert-butyl-N-methylaniline and to estimate the energy barriers between them.

Methodology: Density Functional Theory (DFT) Calculations
  • Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles, particularly the C(para)-C-N-C angle.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

  • NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized conformers can be calculated and compared with experimental data to aid in conformational assignment.[7]

Predicted Conformational Landscape

Computational studies on similar N-alkylanilines suggest that steric effects play a dominant role in determining the preferred conformation.[10] For 4-tert-butyl-N-methylaniline, we can hypothesize the existence of at least two low-energy conformers corresponding to different rotational positions of the N-methyl group. The relative energies of these conformers will be determined by the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion.

Data Presentation and Visualization

Table 1: Key Parameters in Conformational Analysis
ParameterDescriptionRelevance to 4-tert-butyl-N-methylaniline
Torsion Angle (Dihedral Angle) The angle between four consecutive bonded atoms.Defines the rotation around the C(aryl)-N bond and the orientation of the N-methyl and tert-butyl groups.
Rotational Energy Barrier The energy required to rotate around a single bond.Determines the rate of interconversion between different conformers.
Steric Hindrance The repulsive interaction between atoms or groups in close proximity.[11]The bulky tert-butyl group significantly influences the conformational preferences.[6][12]
¹H and ¹³C Chemical Shifts The resonance frequency of a nucleus relative to a standard in a magnetic field.Sensitive to the local electronic and magnetic environment, providing clues about conformation.[13]
Nuclear Overhauser Effect (NOE) The transfer of nuclear spin polarization from one nucleus to another through space.Provides distance constraints between protons, aiding in structure elucidation.
Diagrams

Caption: Molecular structure of 4-tert-butyl-N-methylaniline.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Structural Elucidation crystal Crystal Growth xray X-ray Diffraction crystal->xray integrate Integrate Experimental & Computational Data xray->integrate nmr_sample Sample Preparation nmr_acq NMR Data Acquisition (1D, 2D NOESY, VT) nmr_sample->nmr_acq nmr_acq->integrate conf_search Conformational Search dft DFT Optimization & Frequencies conf_search->dft nmr_calc NMR Chemical Shift Calculation dft->nmr_calc nmr_calc->integrate structure Determine 3D Structure & Conformation integrate->structure

Caption: Workflow for structural and conformational analysis.

Conclusion

The structural and conformational analysis of 4-tert-butyl-N-methylaniline requires a multi-faceted approach that combines experimental techniques with computational modeling. While direct crystallographic data is currently unavailable, a systematic investigation using NMR spectroscopy and theoretical calculations can provide profound insights into its preferred three-dimensional structure and dynamic behavior. The steric influence of the tert-butyl group is expected to be a dominant factor in governing the conformation of the N-methylamino group, leading to a non-planar arrangement. A thorough understanding of these structural features is crucial for the rational design of new materials and therapeutic agents based on the substituted aniline scaffold.

References

  • MySkinRecipes. 4-(tert-Butyl)-N-methylaniline. MySkinRecipes. Accessed January 31, 2026. [Link].

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  • ResearchGate. XVIII). Steric inhibition of the mesomerism in aromatic amines with bulky N-alkyl groups of compact structure: Nitrosation and coupling of the four N-methyl-N-butylanilines. ResearchGate. Accessed January 31, 2026. [Link].

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  • YouTube. Understanding the Conformations of Alkanes Ft. Professor Dave. YouTube. Published January 19, 2024. [Link].

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Methodological & Application

Synthesis of 4-tert-butyl-N-methylaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-tert-butyl-N-methylaniline, a valuable intermediate in the production of dyes, agrochemicals, and pharmaceuticals.[1] The protocol details a robust and efficient method for the N-methylation of 4-tert-butylaniline via reductive amination. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe laboratory execution.

Introduction and Significance

4-tert-butyl-N-methylaniline is a secondary aromatic amine characterized by the presence of a bulky tert-butyl group on the phenyl ring and a methyl group on the nitrogen atom. The tert-butyl group often imparts increased solubility in organic solvents and can sterically influence subsequent reactions. This compound and its derivatives are important building blocks in organic synthesis, particularly in creating complex molecules for various industrial applications.[1] The N-methylaniline scaffold is a common feature in many biologically active compounds.

The synthesis of secondary amines from primary amines is a fundamental transformation in organic chemistry. Direct alkylation can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts. Reductive amination, however, offers a more controlled, one-pot approach to selectively synthesize the desired secondary amine with high yield and purity.

Synthesis Overview: Reductive Amination

The chosen synthetic route is the reductive amination of 4-tert-butylaniline. This reaction proceeds in two main stages within a single reaction vessel:

  • Imine Formation: The primary amine, 4-tert-butylaniline, reacts with formaldehyde to form an intermediate N-hydroxymethyl derivative, which then dehydrates to form a Schiff base, specifically an imine (or more accurately, an iminium ion under acidic catalysis).

  • Reduction: The imine intermediate is then reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield the final product, 4-tert-butyl-N-methylaniline.[1][2]

Sodium borohydride is a selective reducing agent that readily reduces the imine C=N bond but is slow to react with the formaldehyde starting material, which is a key advantage of this method.[3] The overall reaction is highly efficient and avoids the use of more hazardous alkylating agents like methyl iodide.

Reaction Mechanism

reaction_mechanism Amine 4-tert-butylaniline Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde Reducer NaBH₄ (Sodium Borohydride) Product 4-tert-butyl-N-methylaniline Iminium->Product + NaBH₄ (Hydride attack)

Caption: Overall reaction pathway for the reductive amination of 4-tert-butylaniline.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-tert-butyl-N-methylaniline on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties
4-tert-butylanilineC₁₀H₁₅N149.2310.01.49 gLiquid, d=0.937 g/mL
Formaldehyde (37% in H₂O)CH₂O30.0312.00.97 mLAqueous solution
Sodium BorohydrideNaBH₄37.8315.00.57 gSolid
MethanolCH₃OH32.04-50 mLSolvent
DichloromethaneCH₂Cl₂84.93-100 mLExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01-50 mLAqueous wash
BrineNaCl (sat. aq.)58.44-50 mLAqueous wash
Anhydrous Magnesium SulfateMgSO₄120.37-~5 gDrying agent
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup (optional, for high purity)

Step-by-Step Procedure

workflow A 1. Dissolve 4-tert-butylaniline in Methanol B 2. Cool to 0°C in an ice bath A->B C 3. Add Formaldehyde solution dropwise B->C D 4. Stir for 1 hour at 0°C C->D E 5. Add Sodium Borohydride portion-wise D->E F 6. Warm to room temperature and stir for 3 hours E->F G 7. Quench reaction with water F->G H 8. Remove Methanol via rotary evaporation G->H I 9. Extract with Dichloromethane H->I J 10. Wash organic layer (NaHCO₃, Brine) I->J K 11. Dry over MgSO₄ and filter J->K L 12. Evaporate solvent to yield crude product K->L M 13. Purify by column chromatography or vacuum distillation L->M

Caption: Experimental workflow for the synthesis of 4-tert-butyl-N-methylaniline.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylaniline (1.49 g, 10.0 mmol). Dissolve the amine in 50 mL of methanol.

  • Imine Formation: Cool the solution to 0°C using an ice bath. While stirring, add the 37% formaldehyde solution (0.97 mL, 12.0 mmol) dropwise over 10 minutes. Allow the mixture to stir at 0°C for 1 hour. This initial phase allows for the formation of the imine intermediate.

  • Reduction: While maintaining the temperature at 0°C, slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a yellowish oil, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 98:2) or by vacuum distillation for larger scales.[4]

Product Characterization

The identity and purity of the synthesized 4-tert-butyl-N-methylaniline should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR Aromatic protons (AA'BB' system, ~6.6-7.3 ppm), N-H proton (broad singlet, ~3.6 ppm), N-CH₃ protons (singlet, ~2.8 ppm), tert-butyl protons (singlet, ~1.3 ppm).
¹³C NMR Aromatic carbons (~112-148 ppm), tert-butyl quaternary carbon (~34 ppm), tert-butyl methyl carbons (~31.5 ppm), N-CH₃ carbon (~31 ppm).
IR (Infrared) N-H stretch (secondary amine, one peak ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretch (aromatic, ~1500-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M]⁺ at m/z = 163.26.

Note: The exact chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR may vary slightly depending on the solvent and instrument used. The provided data is based on analogous compounds such as N-methylaniline and 4-butylaniline.[5][6][7]

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions.

  • 4-tert-butylaniline (Starting Material): Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8] It is also corrosive and can cause severe skin burns and eye damage.[9][10][11]

  • Formaldehyde: Toxic, a known carcinogen, and can cause severe skin burns and eye damage. Handle only in a fume hood.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • Dichloromethane: Suspected carcinogen. Volatile and should be handled in a fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[9]

Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-tert-butyl-N-methylaniline via reductive amination. By carefully controlling the reaction conditions and following the outlined safety procedures, researchers can obtain this valuable chemical intermediate in good yield and purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

References

  • Saidi, M.R., Brown, R.S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198. [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

  • ResearchGate. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • Max Planck Institute. (n.d.). Supporting Information. Retrieved from [Link]

  • Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylaniline Safety and Hazards. Retrieved from [Link]

Sources

using 4-tert-butyl-N-methylaniline in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-tert-butyl-N-methylaniline in Pharmaceutical Synthesis

Executive Summary

4-tert-butyl-N-methylaniline (CAS: 2999-99-2) represents a specialized class of sterically demanding, electron-rich secondary amines. In modern pharmaceutical chemistry, its utility extends beyond simple nucleophilicity; it serves as a critical scaffold for introducing lipophilic bulk into drug candidates—a key strategy for modulating metabolic stability and optimizing binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites or GPCR allosteric sites).

This guide provides high-fidelity protocols for utilizing this building block, specifically focusing on overcoming its inherent steric hindrance in Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and regioselective ortho-functionalization . We also address the critical distinction between this aniline derivative and its benzylamine structural isomers (e.g., Butenafine precursors) to prevent synthetic missteps.

Chemical Profile & Structural Causality

To use this reagent effectively, one must understand how its structure dictates its reactivity profile.

FeatureStructural AttributeSynthetic Consequence (Causality)
Steric Bulk tert-Butyl group at para positionBlocks para-substitution; forces electrophilic attack to the ortho position. Increases solubility in non-polar solvents.
Nucleophilicity N-Methyl secondary amineMore nucleophilic than primary anilines due to inductive effect (+I) of the methyl group, but sterically hindered compared to unbranched alkyl amines.
Electronic State Electron-Rich Aromatic RingHighly susceptible to oxidation; requires inert atmosphere (Argon/Nitrogen) to prevent formation of quinone imines or colored oligomers.

Core Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Context: The coupling of 4-tert-butyl-N-methylaniline with aryl halides is challenging due to the steric bulk of the tert-butyl group combined with the secondary amine center. Standard ligands (e.g., BINAP) often fail. This protocol utilizes biaryl phosphine ligands (e.g., RuPhos or BrettPhos) designed to accommodate bulky substrates.

Application: Synthesis of triarylamine cores found in hole-transport materials and lipophilic drug scaffolds.

Reaction Pathway Visualization

BuchwaldHartwig Start Reagents: 4-tert-butyl-N-methylaniline + Aryl Chloride Cat Catalyst Activation: Pd(OAc)2 + RuPhos (In situ Pd(0)) Start->Cat Mix OxAdd Oxidative Addition: Pd inserts into Ar-Cl Cat->OxAdd AmineBind Amine Coordination: Steric Challenge Overcome by Ligand Bulk OxAdd->AmineBind Deprot Deprotonation: Base (NaOtBu) removes H AmineBind->Deprot RedElim Reductive Elimination: C-N Bond Formation Deprot->RedElim RedElim->Cat Regenerate Pd(0) Product Product: Bulky Triarylamine RedElim->Product

Fig 1. Catalytic cycle emphasizing the critical amine coordination step facilitated by bulky ligands.

Step-by-Step Methodology

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 4-tert-butyl-N-methylaniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: RuPhos (2-4 mol%) (Specific for secondary amines)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Why? Oxygen poisons the Pd(0) species and oxidizes the electron-rich aniline.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and RuPhos. Purge with Argon. Add solvent (e.g., 2 mL per mmol). Stir at room temperature for 5 minutes.

    • Observation: Solution should turn from orange to a clear/yellow homogeneous mixture, indicating active catalyst formation.

  • Substrate Addition: Add the aryl chloride, followed by 4-tert-butyl-N-methylaniline , and finally the base (NaOtBu).

    • Expert Tip: Add the amine after the aryl halide to prevent non-productive coordination to the Pd center before oxidative addition.

  • Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black), and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • TLC: The starting aniline is highly fluorescent under UV (254 nm). Its disappearance is a clear marker of conversion.

  • Color: Deep darkening (black/brown) suggests catalyst decomposition (Pd black precipitation); a vibrant red/orange hue usually indicates active catalysis or product formation.

Core Protocol B: Regioselective Ortho-Bromination

Context: For creating more complex scaffolds, functionalizing the ring ortho to the amine is necessary. The bulky tert-butyl group blocks the para position, and the amine directs electrophilic aromatic substitution (EAS) to the ortho position.

Reagent: N-Bromosuccinimide (NBS).

Protocol:

  • Dissolve 4-tert-butyl-N-methylaniline (1.0 equiv) in DMF (polar aprotic favors mono-bromination).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Causality: Slow addition prevents over-bromination or oxidation of the nitrogen.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench: Pour into ice water. The product usually precipitates as a solid or oil.

  • Yield: Expect >85% yield of 2-bromo-4-tert-butyl-N-methylaniline.

Critical Quality Attributes (CQA) & Impurity Profiling

When using this material in GMP environments, specific impurities must be monitored.

Impurity TypeOriginDetection MethodLimit (Suggested)
4-tert-butylaniline N-Demethylation (degradation) or incomplete methylation during synthesis.HPLC / GC-MS< 0.10%
Bis(4-tert-butylphenyl)amine Over-reaction during synthesis.HPLC (High retention time)< 0.15%
Nitroso-derivatives Oxidation by air/nitrites.LC-MS (M+29 mass shift)Genotoxic Alert (Control tightly)

Differentiation Note: Do not confuse this CAS with Butenafine precursors. Butenafine synthesis typically involves benzyl amines (N-CH2-Ar), whereas this is an aryl amine (N-Ar). This reagent is not a direct precursor for Butenafine but is a structural isomer of the amine fragment used in similar antifungal research [1].

Safety & Handling (SDS Summary)

  • Toxicity: Like most N-alkyl anilines, it is toxic by inhalation and ingestion. Potential methemoglobinemia inducer.

  • Skin Absorption: High. Wear nitrile gloves (double gloving recommended).

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place. Light sensitivity leads to rapid darkening (oxidation).

References

  • BenchChem. (2025). 4-tert-butyl-N-methylaniline: Chemical Reactions and Analysis. Retrieved from

  • Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] (Fundamental basis for Protocol A).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521404, N-Methyl-4-tert-butylaniline. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-4-tert-butylaniline. Retrieved from

(Note: While specific "blockbuster" drugs utilizing this exact CAS as a raw material are proprietary, the protocols above reflect the standard industrial application of this scaffold in high-throughput medicinal chemistry).

Sources

Application Note: 4-tert-butyl-N-methylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Lead Optimization and Active Ingredient Synthesis [1]

Executive Summary & Strategic Utility

4-tert-butyl-N-methylaniline (CAS 5279-59-4) is a high-value secondary amine intermediate used in the discovery and synthesis of metabolically stable agrochemicals.[1] Unlike simple anilines, this molecule offers two critical structural advantages for pesticide design:

  • Metabolic Blocking: The bulky tert-butyl group at the para-position effectively blocks cytochrome P450-mediated hydroxylation, a primary clearance pathway for aromatic agrochemicals.[1]

  • Solubility & Conformation: The N-methyl group eliminates a hydrogen bond donor (compared to primary anilines) while increasing lipophilicity (LogP), often improving cuticular penetration in foliar herbicides and insecticides.[1][2]

This guide details the protocols for utilizing this intermediate in the synthesis of Phenylurea Herbicides (Photosystem II inhibitors) and Carbamate Insecticides , alongside methods for assessing the metabolic stability conferred by the tert-butyl moiety.[1]

Chemical Profile & SAR Implications[2][3][4]
PropertyValueSAR Implication
Formula C₁₁H₁₇N--
MW 163.26 g/mol Low MW allows room for complex scaffold additions.[1]
Boiling Point ~103-105°C (6 Torr)Volatile enough for GC analysis; requires care in vacuum drying.[1]
LogP ~3.8 (Predicted)High lipophilicity enhances leaf cuticle penetration.[1][2]
pKa ~5.5 (Conjugate acid)Less basic than alkylamines; requires non-nucleophilic bases in coupling.[1][2]
Reactivity Secondary AmineNucleophilic; forms tertiary amides/ureas; no competitive N,N-dialkylation.[1]

Mechanism of Action (SAR Context): In herbicide design, the N-methyl-N-aryl urea motif targets the Q_B binding site of the D1 protein in photosystem II.[1] The tert-butyl group provides the necessary hydrophobic interaction within the binding pocket while preventing oxidative degradation, significantly extending the residual activity of the compound in the field.[1]

Application Protocols
Protocol A: Synthesis of N-Methyl-N-(4-tert-butylphenyl)urea Derivatives

Target Application: Discovery of Photosystem II Inhibiting Herbicides

This protocol describes the coupling of 4-tert-butyl-N-methylaniline with an isocyanate to form a trisubstituted urea.[1] This is the primary reaction pathway for generating libraries of potential herbicides.[1]

Reagents:

  • Substrate: 4-tert-butyl-N-methylaniline (1.0 equiv)[1]

  • Electrophile: Aryl or Alkyl Isocyanate (e.g., 3,4-dichlorophenyl isocyanate) (1.1 equiv)[1][2]

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1][2]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.5 mol%) - Optional, for sterically hindered isocyanates.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 4-tert-butyl-N-methylaniline (10 mmol) dissolved in anhydrous Toluene (50 mL). Maintain an inert atmosphere (N₂ or Ar).[1][2]

  • Addition: Cool the solution to 0°C. Add the Isocyanate (11 mmol) dropwise over 15 minutes.

    • Expert Note: The N-methyl group increases steric hindrance.[1] If using bulky isocyanates, the reaction may require heating.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting aniline spot (higher R_f) should disappear.[1][2]

  • Workup:

    • If the product precipitates (common in Toluene): Filter the solids and wash with cold Hexane.[1][2]

    • If soluble: Evaporate solvent under reduced pressure.[1][2] Recrystallize from Ethanol/Water.[1][2]

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the N-H signal (if applicable) and the shift of the aromatic protons due to the urea carbonyl electron withdrawal.[1][2]

Protocol B: Synthesis of Carbamate Insecticides

Target Application: Acetylcholinesterase (AChE) Inhibitor Discovery

Reagents:

  • Substrate: 4-tert-butyl-N-methylaniline (1.0 equiv)[1]

  • Reagent: Methyl Chloroformate or substituted Phenyl Chloroformate (1.2 equiv)[1][2]

  • Base: Pyridine or Triethylamine (1.5 equiv)[1][2]

  • Solvent: Dry Tetrahydrofuran (THF)[1][2]

Methodology:

  • Dissolution: Dissolve 4-tert-butyl-N-methylaniline (10 mmol) and Pyridine (15 mmol) in dry THF (40 mL) at 0°C.

  • Acylation: Slowly add the Chloroformate (12 mmol) via syringe pump to control exotherm.

  • Reflux: Heat the mixture to 60°C for 3 hours to ensure complete conversion of the sterically hindered secondary amine.

  • Quench: Pour reaction mixture into ice-cold 1M HCl (to remove excess pyridine). Extract with Ethyl Acetate.[1][2]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualizing the Synthetic & Metabolic Pathway[1][2]

The following diagram illustrates the synthetic utility of the scaffold and the metabolic blocking mechanism that makes it valuable.

G Start 4-tert-butyl-N-methylaniline (Lipophilic Scaffold) Iso + Isocyanate (R-N=C=O) Start->Iso Nucleophilic Addition Chlor + Chloroformate (Cl-CO-OR) Start->Chlor Acylation Urea Trisubstituted Urea (Herbicide Class) Target: PS-II Iso->Urea Toluene, 25°C Carb N-Methyl Carbamate (Insecticide Class) Target: AChE Chlor->Carb THF, Pyridine Metab_Block Metabolic Stability Check (Microsomal Assay) Urea->Metab_Block SAR Testing Outcome Blocked Para-Oxidation (Extended Half-life) Metab_Block->Outcome t-Butyl Steric Shield

Figure 1: Synthetic divergence of 4-tert-butyl-N-methylaniline into major agrochemical classes and its role in metabolic stabilization.

Analytical Quality Control (QC)[1][2]

To ensure the integrity of the starting material and synthesized libraries, use the following HPLC method.

Method: Reverse-Phase HPLC[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid[1][2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1][2]

  • Retention Time: Expect the N-methyl derivative to elute slightly earlier than the primary aniline analog due to hydrogen bonding effects, though the tert-butyl group will push retention significantly later than unsubstituted anilines.[1]

Safety & Handling Protocols

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed or in contact with skin (H301+H311).[1][2]

  • Target Organs: Blood (Methemoglobinemia).[1][2] Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2]

  • Skin Sensitization: Potential allergen.[1][2]

Mandatory PPE:

  • Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended for handling concentrated anilines.[1][2]

  • Respiratory: Use a fume hood.[1][2] If generating dusts/mists, use a P100 respirator with organic vapor cartridges.[1][2]

Spill Management: Absorb with sand or vermiculite.[1][2] Do not use sawdust (fire hazard with oxidizing agents).[1][2] Treat waste water as hazardous; do not release into municipal drains due to high aquatic toxicity.[1][2]

References
  • Gnee Chemical. (2025).[1][2] Agrochemical Intermediates for Pesticide Manufacturing: N-Methyl Aniline Applications.[1] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3034380, Diafenthiuron (Structural Analog Comparison).[1][2] Retrieved from [1][2]

  • Di, L., & Obach, R. S. (2019).[1][2] Metabolic stability and its role in the discovery of new chemical entities.[1][3][4] Acta Pharmaceutica, 69, 345–361.[1][2][4] (Context on tert-butyl metabolic blocking). Retrieved from

  • Royal Society of Chemistry. (2016).[1][2] Blocked isocyanates: Reaction mechanisms with N-methylanilines.[1][5] Retrieved from [1][2]

Sources

Technical Application Note: Regioselective Functionalization of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 4-tert-butyl-N-methylaniline , a sterically congested, electron-rich aniline derivative.

Executive Summary & Substrate Analysis

4-tert-butyl-N-methylaniline presents a unique regiochemical challenge. It contains two activating groups with opposing steric profiles:

  • N-methylamino group: Strong activator (Ortho/Para director).

  • tert-Butyl group: Weak activator, but provides significant steric bulk at the para position relative to the amine.

Mechanistic Insight: The "Blocked Para" Paradigm

In typical aniline derivatives, electrophilic substitution favors the para position due to lower steric hindrance compared to the ortho position. However, in this substrate, the para position is occupied by the bulky tert-butyl group.

  • Regioselectivity Prediction: The N-methylamino group dominates the electronic activation. Since the para position (C4) is blocked, the incoming electrophile is directed to the ortho position (C2) .

  • Risk Factor (Ipso-Substitution): While rare in simple anilines, highly electrophilic reagents (e.g., nitronium ions) can sometimes displace the tert-butyl group (ipso-substitution), especially if the ring is highly activated. The protocols below are optimized to minimize this side reaction.

ActivationMap Substrate 4-tert-butyl-N-methylaniline N_Group N-Methyl Group (Strong Activator) Substrate->N_Group Contains tBu_Group tert-Butyl Group (Para-Blocker) Substrate->tBu_Group Contains Ortho Ortho Position (C2) PRIMARY TARGET (Sterically Accessible) N_Group->Ortho Directs Electrophile Para Para Position (C4) BLOCKED (Risk of Ipso-Attack) N_Group->Para Directs Electrophile tBu_Group->Para Physically Blocks

Figure 1: Electronic and steric activation map of the substrate.

Protocol A: Regioselective Bromination

Objective: Synthesis of 2-bromo-4-tert-butyl-N-methylaniline. Rationale: Bromine is a versatile handle for subsequent palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki). Using N-Bromosuccinimide (NBS) allows for a controlled release of bromine, preventing over-bromination or oxidation of the amine.

Materials
  • Substrate: 4-tert-butyl-N-methylaniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve 4-tert-butyl-N-methylaniline (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from direct light (wrap in foil).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature improves regioselectivity and prevents N-bromination side products.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Do not dump all at once; exothermic spikes can lead to impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quench: Add 20 mL of 10% aqueous

    
     to neutralize unreacted bromine species.
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically >90% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Key Data Point:


 NMR should show a loss of symmetry in the aromatic region and a new singlet/doublet pattern characteristic of 1,2,4-trisubstitution.

Protocol B: Regioselective Nitration (The "Protection First" Strategy)

Objective: Synthesis of 2-nitro-4-tert-butyl-N-methylaniline. Critical Warning: Direct nitration of secondary amines often leads to N-nitramines (


) or oxidation (tars). To ensure C-nitration at the ortho position, the amine must  be protected as an amide first.
Workflow Diagram

NitrationWorkflow Step1 Step 1: Protection (Acetic Anhydride) Inter1 Intermediate A: N-(4-tert-butylphenyl)-N-methylacetamide Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4 or Acetyl Nitrate) Inter1->Step2 Inter2 Intermediate B: 2-Nitro-N-acetyl derivative Step2->Inter2 Step3 Step 3: Deprotection (HCl / EtOH reflux) Inter2->Step3 Product Final Product: 2-nitro-4-tert-butyl-N-methylaniline Step3->Product

Figure 2: Three-step nitration sequence to avoid N-oxidation.

Detailed Procedure
Step 1: Protection (Acetylation)
  • Dissolve substrate (10 mmol) in DCM (30 mL). Add Triethylamine (1.2 eq).

  • Add Acetic Anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Wash with 1M HCl, then Sat.

    
    . Dry and concentrate. Use the crude amide for Step 2.
    
Step 2: Nitration[1][2][3]
  • Reagent: Fuming

    
     in Acetic Acid (Mild) or 
    
    
    
    (Standard).
  • Protocol:

    • Dissolve the amide from Step 1 in Glacial Acetic Acid (20 mL).

    • Cool to 10°C.

    • Add Fuming

      
       (1.1 eq) dropwise. Control temperature strictly < 20°C to avoid ipso-substitution of the tert-butyl group.
      
    • Stir for 1 hour. Pour into ice water. The nitro-amide usually precipitates as a yellow solid. Filter and dry.

Step 3: Deprotection (Hydrolysis)
  • Suspend the nitro-amide in Ethanol (20 mL) and 6M HCl (10 mL).

  • Reflux for 2–3 hours.

  • Cool, neutralize with NaOH to pH 9, and extract with DCM.

  • Result: Deep orange/red solid or oil (2-nitro-4-tert-butyl-N-methylaniline).

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Low Yield (Bromination) Poly-brominationReduce NBS equivalents to 0.95; lower temperature to -10°C.
Loss of t-Butyl Group Ipso-substitutionReaction temperature too high during Nitration. Keep T < 15°C.
N-Nitration Failed ProtectionEnsure Step 1 (Acetylation) is complete by TLC before adding nitric acid.
Complex Mixture (Vilsmeier) N-FormylationVilsmeier-Haack on secondary amines yields N-formyl species, not C-formyl. Use N-protection first or switch to Reimer-Tiemann (though low yield).

References

  • Regioselective Bromination of Anilines

    • Title: Regioselective mono-bromination of arom
    • Source:Journal of Organic Chemistry, 1999, 64, 2301.[4]

    • URL:[Link]

  • Nitration of tert-Butyl Aromatics

    • Title: Selective ipso-Nitration of tert-Butylcalix[4]arene.[3]

    • Source:Molecules, 2000, 5, 941-944.[3] (Demonstrates the risk of t-butyl displacement).

    • URL:[Link][3]

  • General EAS on N-Alkyl Anilines

    • Title: Electrophilic Arom
    • Source:Chemistry LibreTexts.
    • URL:[Link]

  • Vilsmeier-Haack Limitations

    • Title: Vilsmeier-Haack Reaction.[5][6]

    • Source:Organic Chemistry Portal.[6]

    • URL:[Link]

Sources

Application Note: Precision GC-MS Profiling of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-tert-butyl-N-methylaniline (CAS: 5279-59-4) is a critical secondary aromatic amine often encountered as a synthesis intermediate in the production of dyes, pigments, and specific pharmaceutical agents (e.g., receptor modulators).[1][2] Its analysis is pivotal for impurity profiling, particularly in detecting unreacted precursors in final drug substances (DS) or environmental monitoring.

Unlike primary amines, this N-methylated derivative exhibits reduced hydrogen bonding potential but remains prone to peak tailing on non-deactivated silica surfaces due to the lone pair on the nitrogen interacting with active silanols. This guide presents a dual-approach methodology:

  • Direct Injection Method: Optimized for high-throughput environments using Ultra-Inert (UI) column technology.

  • Derivatization Protocol: A validated acetylation workflow for trace-level detection in complex matrices, eliminating active site adsorption.

Chemical Profile
PropertyDetail
IUPAC Name N-methyl-4-tert-butylaniline
CAS Number 5279-59-4
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Boiling Point ~110°C (at reduced pressure); Est. ~240°C atm
pKa ~5.5 (Estimated for N-methylanilines)

Mass Spectrometry Mechanistic Insight

Understanding the fragmentation logic is essential for selecting Selective Ion Monitoring (SIM) targets. The Electron Ionization (EI) fragmentation of 4-tert-butyl-N-methylaniline is driven by the stability of the aromatic system and the labile nature of the tert-butyl group.

Fragmentation Pathway[3]
  • Molecular Ion (M+[3]•, m/z 163): The parent ion is stable enough to be observed, though often not the base peak.

  • Base Peak ([M-15]⁺, m/z 148): The loss of a methyl radical (•CH₃) from the tert-butyl group is the dominant pathway. This forms a resonance-stabilized quinoid-like cation.

  • Secondary Fragment ([M-57]⁺, m/z 106): Loss of the entire tert-butyl group generates the N-methylaniline cation.

Fragmentation M_Ion Molecular Ion (M+) m/z 163 (C11H17N)+ Base_Peak Base Peak [M-15]+ m/z 148 (Loss of •CH3 from t-butyl) M_Ion->Base_Peak - •CH3 Frag_106 Fragment [M-57]+ m/z 106 (Loss of t-butyl) M_Ion->Frag_106 - •C4H9 Base_Peak->Frag_106 Secondary Decay

Caption: EI Fragmentation pathway. The stability of the [M-15]+ ion makes m/z 148 the ideal quantifier.

Method A: Direct Injection (High Throughput)

Recommended for purity analysis and process control where concentrations are >1 ppm.

Sample Preparation

Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols if derivatization might be performed later.

  • Weighing: Accurately weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dissolution: Dissolve in 10 mL of DCM (Concentration: 1000 ppm).

  • Internal Standard (ISTD): Add N-methylaniline-d3 or Fluoranthene-d10 to a final concentration of 10 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

GC-MS Parameters

Rationale: A "5-type" phase (5% phenyl) is standard, but the "Ultra Inert" or "MS-UI" designation is non-negotiable for amines to prevent peak tailing.

ParameterSetting
Column Agilent DB-5MS UI (or equivalent), 30m × 0.25mm × 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless @ 260°C. Split ratio 10:1 (High conc.) or Splitless (Trace)
Liner Ultra Inert Splitless liner with glass wool (deactivated)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source 230°C (EI Source)
Quadrupole 150°C
Acquisition SIM Mode (see below)

SIM Acquisition Table:

Compound Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2 Dwell Time

| 4-t-butyl-N-methylaniline | 148.0 | 163.1 | 106.1 | 50 ms |

Method B: Derivatization Protocol (Trace Analysis)

Recommended for complex matrices (biological fluids, soil) or when peak shape requirements are stringent.

Mechanism: Acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) converts the polar N-H group into a non-polar amide, significantly improving volatility and peak shape.

Derivatization Workflow

Derivatization Step1 Extract Sample (DCM/Hexane) Step2 Evaporate to Dryness (N2 stream @ 40°C) Step1->Step2 Step3 Add Reagent 50 µL TFAA + 50 µL Ethyl Acetate Step2->Step3 Step4 Incubate 60°C for 20 mins Step3->Step4 Step5 Evaporate & Reconstitute In Toluene/Isooctane Step4->Step5 Step6 GC-MS Analysis Step5->Step6

Caption: TFAA derivatization workflow for trace amine analysis.

Note: The mass spectrum of the TFA-derivative will shift. The molecular ion will increase by 96 Da (CF₃CO group replaces H).

  • New M+: 163 + 96 = 259 m/z.

  • New Base Peak: Likely m/z 244 (M-15).

Validation & Quality Control

To ensure Trustworthiness , the method must be self-validating using the following criteria.

System Suitability Criteria
  • Tailing Factor (As): Must be < 1.3 for the direct injection method. If > 1.3, trim column or replace liner.

  • Signal-to-Noise (S/N): > 10 for the LOQ standard (typically 0.05 ppm).

  • Precision: %RSD of 6 replicate injections < 5%.

Linearity and Range

Prepare a calibration curve from 0.1 ppm to 50 ppm.

  • Acceptance: R² > 0.995.[4]

  • Weighting: 1/x weighting is recommended due to the wide dynamic range.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Severe Tailing Active sites in liner or column.Replace liner with Ultra-Inert type. Cut 30cm from column inlet.
Carryover Secondary amines sticking to septum/syringe.Increase syringe washes (3x Solvent A, 3x Solvent B). Use solvent wash with 1% TEA (Triethylamine) occasionally to passivate.
Low Sensitivity Source contamination.Clean EI source. Check tuning (Autotune).
Ghost Peaks Septum bleed or degradation.Use low-bleed septa. Check inlet temperature isn't exceeding septum max.

References

  • Chemical Identity & Properties

    • Biosynth.[5] (n.d.). 4-tert-Butyl-N-methylaniline.[6][7][8][9] Retrieved from

    • Combi-Blocks. (2023).[9] Safety Data Sheet: 4-tert-Butyl-N-methylaniline. Retrieved from

  • Analytical Methodology

    • Sigma-Aldrich. (n.d.). 4-tert-Butylaniline Analysis Context. Retrieved from

    • GuideChem. (n.d.). Properties and Spectra of N-methyl-4-tert-butylaniline. Retrieved from

  • General GC-MS Protocols for Amines

    • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes. Retrieved from

    • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization. Journal of Chromatography A.

Sources

Technical Guide: Derivatization of 4-tert-butyl-N-methylaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

4-tert-butyl-N-methylaniline presents a specific analytical challenge in biological matrices. As a secondary aromatic amine with a bulky para-tert-butyl group, it lacks the native fluorescence intensity required for trace detection and exhibits poor retention on standard C18 columns due to its basicity and moderate polarity. Furthermore, the steric hindrance introduced by the tert-butyl group and the N-methyl substituent reduces the nucleophilic reactivity of the nitrogen, making standard derivatization protocols (optimized for primary amines) prone to low yields.

This guide details three optimized workflows to overcome these barriers:

  • NBD-Cl Derivatization: For ultra-sensitive HPLC-Fluorescence detection (femtomolar range).

  • Dansylation: For enhanced ionization and retention in LC-MS/MS workflows.

  • Haptenization Strategy: A synthetic route for bioconjugation (antibody development).

Pre-Analytical Considerations

Analyte Properties & Reactivity[1]
  • Target Functional Group: Secondary Amine (

    
    ).
    
  • Key Constraint: Steric hindrance.[1] The reaction site is crowded. Reagents must be added in higher molar excess, and thermal energy is required to drive the reaction to completion.

  • pKa Consideration: The nitrogen lone pair is delocalized into the benzene ring, reducing basicity compared to aliphatic amines. Reaction buffers must maintain a pH > 9.0 to ensure the amine is deprotonated and nucleophilic.[2]

Sample Preparation (Biological Matrix)

Before derivatization, proteins must be removed to prevent reagent consumption and column fouling.

Protocol: Protein Precipitation

  • Aliquot 100 µL of biological sample (Plasma/Serum/Homogenate).

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., N-ethylaniline).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh vial.

  • Optional: Evaporate to dryness under

    
     and reconstitute in 50 µL  reaction buffer (see below) to concentrate the analyte.
    

Protocol A: High-Sensitivity Fluorescence (NBD-Cl)

Objective: Trace quantification (LOD < 100 fmol). Mechanism: 4-chloro-7-nitrobenzofurazan (NBD-Cl) reacts with the secondary amine to form a highly fluorescent adduct. Unlike Dansyl chloride, NBD-Cl produces fewer interfering hydrolysis byproducts that fluoresce.

Reagents
  • NBD-Cl Solution: 20 mM in Methanol (Prepare fresh; light sensitive).

  • Reaction Buffer: 0.1 M Borate Buffer, pH 8.5 - 9.0.

  • Quenching Solution: 1 M HCl.

Step-by-Step Protocol
  • Mix: In an amber HPLC vial, combine 50 µL of sample/standard with 50 µL of Borate Buffer.

  • Add Reagent: Add 100 µL of NBD-Cl solution. Vortex.

  • Incubate: Heat at 60°C for 60 minutes in a heating block.

    • Note: The elevated temperature is critical to overcome the steric barrier of the tert-butyl and N-methyl groups.

  • Quench: Cool to room temperature and add 50 µL of 1 M HCl.

    • Mechanism:[3] Acidification stops the reaction and stabilizes the NBD-amine adduct fluorescence.

  • Filter: Filter through a 0.22 µm PTFE filter before injection.

HPLC-FLD Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).

  • Detection: Excitation: 470 nm | Emission: 530 nm .

Protocol B: LC-MS/MS Sensitivity Enhancement (Dansylation)

Objective: Improve ionization efficiency (ESI+) and chromatographic retention. Mechanism: Dansyl chloride (DNS-Cl) introduces a sulfonyl moiety that increases hydrophobicity (better retention) and a tertiary amine that protonates easily (better ESI signal).

Reagents[1][3][5][6][7][8][9][10]
  • Dansyl Chloride Solution: 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.0.
    
Step-by-Step Protocol
  • Alkalize: Mix 100 µL of sample extract with 100 µL of Carbonate Buffer (pH 10).

  • Derivatize: Add 200 µL of Dansyl Chloride solution.

  • Incubate: Heat at 50°C for 40 minutes .

    • Visual Check: The solution should remain pale yellow. If it turns colorless, add more reagent.

  • Cleanup (Crucial for MS):

    • Add 500 µL Ethyl Acetate. Vortex and centrifuge.

    • Collect the upper organic layer (contains the derivative).

    • Evaporate to dryness and reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water).

LC-MS/MS Transitions
  • Precursor Ion: [M+H]+ of derivative = Mass of Analyte (163.26) + Mass of Dansyl (233.29) - HCl = ~396.5 m/z .

  • Fragment Ions: Monitor m/z 171 (dimethylaminonaphthalene fragment) and m/z 156 (sulfonyl fragment) as specific quantifiers.

Visual Workflows

Decision Matrix & Workflow

DerivatizationWorkflow Start Analyte: 4-tert-butyl-N-methylaniline Goal Select Assay Goal Start->Goal Fluorescence Goal: Trace Detection (Femtomolar) (No Mass Spec available) Goal->Fluorescence High Sensitivity MS Goal: Specificity & Matrix Elimination (LC-MS/MS) Goal->MS High Specificity NBD_Step Reagent: NBD-Cl pH 8.5, 60°C, 60 min Fluorescence->NBD_Step Detect_FL Detection: FLD Ex 470nm / Em 530nm NBD_Step->Detect_FL Dansyl_Step Reagent: Dansyl Chloride pH 10, 50°C, 40 min MS->Dansyl_Step Extract LLE Extraction (Ethyl Acetate) Dansyl_Step->Extract Detect_MS Detection: ESI+ MRM: 396.5 -> 171.0 Extract->Detect_MS

Caption: Decision matrix for selecting NBD-Cl (Fluorescence) vs. Dansyl Chloride (LC-MS) based on assay requirements.

Validation & Quality Assurance

To ensure the "Trustworthiness" of these protocols, the following validation parameters must be established:

ParameterAcceptance CriterionTroubleshooting
Derivatization Yield > 90% conversionIf low: Increase temperature to 70°C or reaction time to 90 min. Ensure pH is >9.
Stability Derivative stable for 24h at 4°CIf unstable: Keep autosampler at 4°C; analyze immediately after quenching.
Linearity

If non-linear: Check for reagent depletion at high concentrations. Increase reagent molar excess (100x).
Matrix Effect 80-120% recoveryIf suppression occurs (MS): Use the Liquid-Liquid Extraction (LLE) step described in 4.2.

Application Note: Bioconjugation (Hapten Synthesis)

For users developing antibodies (ELISA/Western Blot), the methyl group prevents direct coupling to carrier proteins via standard glutaraldehyde methods.

Strategy:

  • Linker Attachment: React 4-tert-butyl-N-methylaniline with Ethyl 4-bromobutyrate (Alkylation).

    • Conditions: DMF,

      
      , 80°C.
      
  • Hydrolysis: Saponify the ester using NaOH to generate a free carboxylic acid.

  • Conjugation: Activate the carboxylic acid with EDC/NHS and couple to KLH or BSA.

References

  • ResearchGate. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids and Amines in Biological Samples.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-tert-butyl-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization of 4-tert-butyl-N-methylaniline (CAS: 5279-59-4), a critical intermediate in the synthesis of fungicides (e.g., Fenpropimorph) and pharmaceutical building blocks.

The guide prioritizes the Reductive Amination pathway using Formaldehyde and Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄), as this is the most common yet error-prone method in drug discovery labs. It also covers catalytic "green" alternatives for process-scale optimization.

Module 1: Core Reaction Logic & Stoichiometry

Q1: Which synthetic route offers the highest selectivity for mono-methylation? A: While direct alkylation with methyl iodide (MeI) is intuitive, it is kinetically difficult to stop at the mono-methyl stage due to the enhanced nucleophilicity of the secondary amine product.

  • Recommended Route: Reductive Amination .[1][2][3][4][5]

    • Mechanism: Condensation of 4-tert-butylaniline with formaldehyde to form an imine/hemiaminal intermediate, followed by in situ reduction.

    • Why: The imine formation is reversible, but the reduction is irreversible. By selecting a reducing agent that reduces the imine faster than the aldehyde (e.g., STAB), you minimize side reactions.

  • Alternative (Process Scale): Ruthenium-catalyzed N-methylation using methanol as the C1 source. This method achieves >98% selectivity but requires high pressure and specialized catalysts.

Q2: What is the optimal stoichiometry to prevent over-methylation (N,N-dimethylation)? A: Over-methylation is the primary yield killer.

  • Standard Protocol: Use 0.95 – 1.0 equivalents of Formaldehyde (37% aq. or Paraformaldehyde).

  • The Trap: Do not use excess formaldehyde "to drive conversion." Once the mono-methyl product forms, it is more nucleophilic than the starting aniline (due to the inductive effect of the methyl group) and will aggressively react with excess formaldehyde to form the N,N-dimethyl byproduct.

  • Correction: It is better to accept 5-10% unreacted starting material (separable by chromatography) than to generate 15% inseparable N,N-dimethyl byproduct.

Module 2: Experimental Protocol (The "Gold Standard")

Protocol: Selective Reductive Amination Target Scale: 10 mmol

  • Solvation: Dissolve 4-tert-butylaniline (1.49 g, 10 mmol) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL). Note: DCE promotes faster imine formation but is more toxic.

  • Imine Formation: Add Formaldehyde (37% aq.) (0.75 mL, 10 mmol) dropwise at 0°C. Stir for 30 mins.

    • Tip: Add Acetic Acid (1.0 equiv) if using NaBH(OAc)₃ to catalyze imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in 3 portions over 15 minutes.

    • Crucial: Do not dump the reductant all at once; this causes exotherms that degrade the selectivity.

  • Quench: Stir at Room Temp (RT) for 2-4 hours. Quench with saturated NaHCO₃ (aqueous).

Data Summary: Reducing Agent Impact
Reducing AgentSelectivity (Mono:Di)Reaction TimeNotes
NaBH(OAc)₃ (STAB) 95:5 2-4 hBest Choice. Slow reduction prevents aldehyde reduction, favoring imine.
NaBH₄ 70:301 hToo aggressive. Reduces formaldehyde to methanol, requiring excess aldehyde -> over-methylation.
NaBH₃CN 90:1012 hGood selectivity but generates toxic HCN/cyanide waste. Avoid if possible.
H₂ / Pd/C 60:406 hDifficult to stop at mono-methyl; often proceeds to dimethyl.

Module 3: Troubleshooting & Diagnostics

Q3: My TLC shows a spot just above the product. What is it? A: This is likely the N,N-dimethyl-4-tert-butylaniline .

  • Diagnosis: The Rf difference between the mono-methyl (secondary amine) and di-methyl (tertiary amine) is often small on silica.

  • Fix: Use a solvent system with a modifier: Hexane:EtOAc (9:1) + 1% Triethylamine . The triethylamine sharpens the bands. If you cannot separate them, switch to the STAB protocol to prevent formation in the first place.

Q4: I have low conversion (<50%), but no byproducts. Why? A: This indicates a failure in Imine Formation .[2]

  • Cause: Wet solvent or insufficient acid catalysis. Water pushes the equilibrium back to the aldehyde + amine.

  • Solution: Add 3Å Molecular Sieves to the reaction mixture during the imine formation step (before adding reductant). Ensure you are using anhydrous DCM/DCE.

Q5: The product is an oil that refuses to crystallize. How do I purify it? A: 4-tert-butyl-N-methylaniline is a lipophilic oil/low-melting solid.

  • Purification: Do not attempt recrystallization. Use Vacuum Distillation (bp ~130°C @ 10 mmHg) for large scale (>10g) or Flash Chromatography for small scale.

  • Salt Formation: Alternatively, convert to the Hydrochloride salt by adding HCl in ether. The salt is a stable white solid (mp ~180°C) that can be recrystallized from Ethanol/Et₂O.

Module 4: Visualization (Pathway & Logic)

Figure 1: Reaction Pathway & Side Product Generation

ReactionPathway SM 4-tert-butylaniline (Starting Material) Imine Imine Intermediate (Transient) SM->Imine + HCHO - H₂O Imine->SM + H₂O (Reversible) Product 4-tert-butyl-N-methylaniline (Target: Mono-methyl) Imine->Product + Reductant (Fast Step) OverAlk N,N-dimethyl byproduct (Impurity) Product->OverAlk + Excess HCHO + Reductant (Yield Killer)

Caption: The kinetic pathway shows that the target product is reactive toward excess formaldehyde. Controlling the HCHO equivalent is the "gatekeeper" of yield.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Purity Issue CheckTLC Check TLC/GC-MS Start->CheckTLC Result1 Unreacted SM present CheckTLC->Result1 Incomplete Conv. Result2 N,N-dimethyl impurity CheckTLC->Result2 Over-reaction Result3 Low Mass Balance (No product or SM) CheckTLC->Result3 Missing Material Action1 Increase Reaction Time OR Add Acid Catalyst (AcOH) Result1->Action1 Action2 RESTART: Use STAB instead of NaBH4 Limit HCHO to 1.0 eq Result2->Action2 Action3 Check Aqueous Workup pH (Amine is protonated in acid!) Result3->Action3

Caption: Diagnostic flowchart for isolating the root cause of yield loss in N-methylation.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Selva, M., et al. (2001).[6] "Selective Mono-N-methylation of Primary Aromatic Amines by Dimethyl Carbonate over Faujasite X- and Y-Type Zeolites." The Journal of Organic Chemistry, 66(3), 677-680. Link

  • Li, F., et al. (2014). "Ruthenium-catalyzed N-methylation of amines and nitro compounds using methanol as the C1 source." Green Chemistry, 16, 2664-2669. Link

  • Sigma-Aldrich. "Product Specification: 4-tert-Butylaniline." Link

Sources

purification techniques for crude 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification of Crude 4-tert-butyl-N-methylaniline

Introduction: The Challenge of N-Alkylated Anilines

4-tert-butyl-N-methylaniline is a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1] Its purification presents a specific challenge: the "boiling point compression" effect common in alkylated anilines. The boiling points of the starting material (primary amine), the product (secondary amine), and the over-alkylated impurity (tertiary amine) often span a narrow range of less than 15°C.

This guide moves beyond generic protocols, offering a targeted purification strategy based on the specific physicochemical properties of the tert-butyl aniline series.

Module 1: Diagnostic & Initial Assessment

Q: How do I rapidly identify the impurity profile of my crude mixture? A: Do not rely solely on TLC. The tert-butyl group dominates the lipophilicity, causing the primary, secondary, and tertiary amines to co-elute on silica unless specific amine-modifiers are used.

  • Gold Standard: GC-MS is required.[1] It provides the definitive separation of homologues that NMR might obscure due to overlapping aromatic signals.

  • The "Color Check": Pure 4-tert-butyl-N-methylaniline is a clear, colorless to pale yellow oil.[1] A dark brown or red color indicates oxidation (quinone imine formation), common if the crude was exposed to air while hot.

Q: What are the expected impurities? Based on standard reductive amination or alkylation routes, your crude likely contains:

CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][9][10] Boiling Point (atm)Relative Volatility
4-tert-butylaniline Primary Amine~241 °CHigh (Comes off 1st)
4-tert-butyl-N,N-dimethylaniline Tertiary Amine~250–253 °CMedium (Comes off 2nd)
4-tert-butyl-N-methylaniline Secondary Amine (Product) ~255–260 °C Low (Comes off Last)

Note: Boiling points are estimates based on the aniline series trends (Aniline < N,N-Dimethyl < N-Methyl).[1]

Module 2: Purification Workflow (Decision Logic)

Before selecting a method, assess the purity requirements and scale.

PurificationLogic Start Crude Mixture Analysis (GC-MS) ImpurityCheck Identify Major Impurity Start->ImpurityCheck Primary Primary Amine > 5% ImpurityCheck->Primary Under-alkylation Tertiary Tertiary Amine > 5% ImpurityCheck->Tertiary Over-alkylation Clean Impurities < 2% ImpurityCheck->Clean High Conversion Distill Fractional Distillation (Vigreux Column) Primary->Distill BP Difference ~15°C Column Flash Chromatography (Buffered Silica) Tertiary->Column BP Difference <5°C (Hard to Distill) SimpleDistill Short Path Distillation (Remove Tars) Clean->SimpleDistill Final Pure Product (Store under Ar) Distill->Final Column->Final SimpleDistill->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 3: Vacuum Distillation (The Workhorse Method)

For scales >10g, vacuum distillation is the most efficient method. However, because the boiling points are close, a simple setup will fail.

Q: I tried distilling, but the fractions are still mixed. What went wrong? A: You likely used a "short path" head without a fractionation column, or distilled too fast. The tertiary amine (impurity) boils only slightly lower than the product.

Protocol: High-Efficiency Fractionation

  • Vacuum Requirement: You need a stable vacuum of <5 mmHg (Torr) .[1] At higher pressures, the boiling points converge, making separation impossible.

  • Column: Use a 15-20 cm Vigreux column or a packed column (glass helices) to increase theoretical plates.

  • Temperature Management:

    • Oil Bath:[11] Set 20-30°C higher than the expected boiling point.

    • Condenser: Keep warm (40-50°C) if the product tends to solidify or become viscous; otherwise, standard water cooling is fine.

The Fractionation Cut Strategy:

  • Fraction A (Forerun): 4-tert-butylaniline.[1][9][12][13] (Discard).[1]

  • Fraction B (Intermediate): Mixed fraction of Tertiary + Secondary. (Save for redistillation).

  • Fraction C (Heart Cut): Pure 4-tert-butyl-N-methylaniline.[1] (Collect).

Troubleshooting Table:

Issue Cause Solution
Bumping/Foaming Residual solvents or water.[1] Rotovap crude thoroughly at 50°C/20mbar before distilling.[1] Use a large stir bar.
No Separation Reflux ratio too low. Wrap the column in foil/glass wool. Slow the take-off rate to 1 drop per 3-5 seconds.

| Product Solidifies | High melting point or supercooling.[1] | Use a heat gun on the condenser path; switch to an air condenser. |

Module 4: Flash Chromatography (High Purity)

When the tertiary amine impurity is significant (>5%) or high purity (>99.5%) is required for biological assays, distillation may not suffice.

Q: Why does the product streak/tail on the column? A: Secondary amines interact strongly with the acidic silanols on silica gel. You must buffer the mobile phase.

Optimized Protocol:

  • Stationary Phase: Standard Silica Gel 60.[1][5]

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1][5]

  • The Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Pre-treatment:[6][7] Flush the column with 100% Hexane + 1% TEA before loading the sample. This neutralizes the active sites.

  • Gradient:

    • Start: 98:2 Hexane:EtOAc (+1% TEA).[1]

    • Ramp: To 90:10 Hexane:EtOAc.[1]

    • Elution Order: The tertiary amine (less polar) usually elutes before the secondary amine (more polar due to N-H bond).

Module 5: Chemical Polishing (Advanced)

Q: Can I chemically remove the primary amine (4-tert-butylaniline)? A: Yes, if distillation is difficult.[1]

  • Technique: Scavenging.[1]

  • Reagent: Phthalic Anhydride or Benzaldehyde.[1]

  • Method:

    • Dissolve crude in toluene.[1]

    • Add 1.1 equivalents of benzaldehyde relative to the primary amine content (determined by GC).

    • Stir for 1 hour. The primary amine forms an imine (Schiff base).[1]

    • Wash with dilute acid.[1] The secondary amine (product) will protonate and go into the water layer. The Schiff base (neutral/lipophilic) stays in the organic layer.

    • Basify the aqueous layer and extract the purified product.

    • Warning: This is labor-intensive.[1] Use only if fractionation fails.

Module 6: Storage & Stability

Q: My product turned red after a week. Is it ruined? A: Not necessarily. Anilines oxidize easily to form colored quinoid species.[1] The bulk material may still be >98% pure.

  • Prevention: Store under Argon/Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps.

  • Recovery: If heavily colored, pass through a short plug of basic alumina (flushed with hexane) to remove the colored oxidation products.

References

  • PubChem. (n.d.).[1] 4-tert-butyl-N-methylaniline (Compound).[1][10][14][15][16] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for aniline purification and distillation of close-boiling amines).

Sources

troubleshooting low conversion rates in 4-tert-butylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for researchers working with 4-tert-butylaniline (CAS: 769-92-6) .

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Troubleshooting Low Conversion & Yield Issues[1]

Welcome to the Application Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because your reaction involving 4-tert-butylaniline —a deceptively simple para-substituted aniline—is stalling, turning into black tar, or yielding complex mixtures.[1]

While the tert-butyl group is distal to the amine (para position), it exerts significant electronic (+I effect) and physicochemical (lipophilicity) influences that standard "aniline protocols" often fail to account for.

Below are the three most common failure modes we see in the field, accompanied by self-validating troubleshooting protocols.

Module 1: The "Black Oil" Phenomenon (Reagent Integrity)

Symptom: Your starting material is dark brown/black, or your reaction mixture turns black immediately upon heating, leading to <20% conversion.

The Root Cause: Oxidative Impurities as Catalyst Poisons

4-tert-butylaniline is electron-rich due to the alkyl group.[1] It oxidizes far more rapidly than unsubstituted aniline.[1] The dark color comes from azobenzene oligomers and quinone-imine species.[1]

  • Impact: These oxidized species act as radical traps and ligand sponges , effectively lowering the active catalyst concentration in cross-coupling reactions (Buchwald-Hartwig) or radical pathways.[1]

Protocol: The "Salt & Free" Purification

Do not rely on simple vacuum distillation alone; oxidized impurities can co-distill.

  • Acidification: Dissolve the impure amine in Et2O or EtOAc. Add 2M HCl in Et2O (or aqueous HCl) dropwise.

  • Precipitation: The 4-tert-butylaniline hydrochloride salt will precipitate as a white/off-white solid.[1] The dark oxidation products usually remain in the organic mother liquor.

  • Filtration: Filter and wash the salt extensively with cold Et2O.

  • Liberation (Just-in-Time): Suspend the salt in water/DCM mixture. Basify with 1M NaOH until pH > 10. Extract with DCM, dry over Na2SO4, and concentrate.

    • Result: A clear, colorless oil. Use immediately.

Technical Note: The hydrochloride salt is stable for months. The free base degrades within weeks even under Argon.

Module 2: Stalled Buchwald-Hartwig Couplings

Symptom: TLC/LCMS shows starting material remaining after 24h. No product formation, or formation of "reduced" aryl halide (Ar-H).[1]

The Root Cause: The "Electron-Rich" Trap

Because 4-tert-butylaniline is more basic (conjugate acid pKa


 5.[1]1) than aniline (pKa 

4.6), it binds strongly to Pd(II) species. If your ligand is not sterically bulky enough to displace the amine, the catalytic cycle arrests at the Pd(II)-amine complex (off-cycle species).[1]
Diagnostic Workflow (Graphviz)

BuchwaldDebug Start Start: Low Conversion Check1 Is the Aryl Halide consumed? Start->Check1 Branch1 Yes (Ar-X gone) Check1->Branch1 Branch2 No (Ar-X remains) Check1->Branch2 Issue1 Issue: Beta-Hydride Elimination or Dehalogenation Branch1->Issue1 Issue2 Issue: Catalyst Deactivation (Amine Poisoning) Branch2->Issue2 Sol1 Switch to Pd2(dba)3 + XPhos (Bulky ligand prevents side reactions) Issue1->Sol1 Sol2 1. Increase Temp (80 -> 110°C) 2. Switch to Pre-catalyst (e.g., XPhos Pd G4) 3. Verify Base Strength Issue2->Sol2

Figure 1: Decision tree for troubleshooting Pd-catalyzed amination failures.

Optimization Matrix
VariableRecommendation for 4-t-Bu-AnilineWhy?
Ligand BrettPhos or XPhos Requires bulky biaryl phosphines to prevent amine binding arrest and facilitate reductive elimination [1].[1] Avoid PPh3 or BINAP for difficult cases.
Base NaOtBu or K3PO4 The amine is moderately basic. NaOtBu is standard; use K3PO4 if functional groups are base-sensitive.[1]
Solvent t-Amyl Alcohol or Dioxane The lipophilic t-butyl group requires good organic solubility.[1] t-Amyl alcohol often boosts rates in Pd-couplings.[1]
Pd Source Pd Pre-catalysts (e.g., G3/G4)Avoids the induction period of Pd(OAc)2. Ensures active L-Pd(0) species forms immediately.[1]

Module 3: N-Alkylation "Runaway" (Over-Alkylation)

Symptom: You want the mono-alkylated product (Secondary Amine), but you get a mixture of secondary (desired), tertiary (over-alkylated), and quaternary salts.

The Root Cause: Nucleophilicity Mismatch

The tert-butyl group (+I effect) makes the product (secondary amine) more nucleophilic than the starting material. As soon as the product forms, it out-competes the starting material for the alkyl halide.

Solution: Switch to Reductive Amination

Direct alkylation with alkyl halides (R-X) is statistically doomed to fail for this substrate unless R-X is tertiary.

The "Standard" Reductive Amination Protocol:

  • Imine Formation: Mix 4-tert-butylaniline (1.0 equiv) + Aldehyde/Ketone (1.1 equiv) in DCM or DCE.

  • Drying (Critical): Add activated 4Å Molecular Sieves or MgSO4. Stir 2-4h.

    • Why? Water hydrolyzes the imine back to the amine.

  • Reduction: Add NaHB(OAc)3 (1.5 equiv). Stir at RT overnight.

    • Why NaHB(OAc)3? It is mild and will reduce the imine but is not strong enough to reduce the aldehyde/ketone, preventing side reactions [2].

Module 4: Solubility & Workup Traps

Symptom: The reaction worked, but you lost the product during extraction (yield < 40%).

The Root Cause: The "Grease" Factor

The tert-butyl group renders the molecule highly lipophilic ("greasy").

  • Phase Separation: In aqueous workups, the product may not partition well into polar organic solvents like EtOAc if the pH isn't right.

  • Oiling Out: During recrystallization, the product often "oils out" rather than crystallizing due to the flexible alkyl chain disrupting packing.

Recovery Protocol
  • Extraction: Use DCM (Dichloromethane) or MTBE rather than EtOAc.[1] The high lipophilicity matches better with these solvents.

  • Emulsions: If an emulsion forms (common with the t-butyl surfactant-like effect), add a small amount of Isopropanol to the organic layer or saturate the aqueous layer with solid NaCl.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Sigma-Aldrich. "4-tert-Butylaniline Product Sheet & Safety Data."[1][2]

Disclaimer: These protocols are for research use only. Always consult the SDS for 4-tert-butylaniline (toxic, skin irritant) before handling.[1]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed amination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why these issues occur and how to logically troubleshoot them. This resource is built on the foundational pillars of expertise, trustworthiness, and authoritative scientific grounding.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in Buchwald-Hartwig and related amination reactions.

Q1: What are the primary visual indicators of catalyst deactivation during my amination reaction?

A1: The most common visual cue is the formation of a black precipitate, colloquially known as "palladium black."[1] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive, insoluble palladium nanoparticles.[1][2] Another, more subtle indicator can be a color change in the reaction mixture that deviates from the expected profile of a healthy reaction, which may suggest ligand degradation or the formation of off-cycle palladium species.

Q2: My reaction is sluggish or has stalled. What are the most likely causes related to the catalyst?

A2: A stalled reaction is a classic symptom of catalyst deactivation. The primary causes can be categorized as follows:

  • Palladium Aggregation: As mentioned above, the formation of palladium black removes the active catalyst from the solution.[1]

  • Oxidation of Pd(0): The active catalytic species is Pd(0). The presence of oxygen or other oxidants can convert it to the less active Pd(II) state, effectively halting the catalytic cycle.[1][2]

  • Ligand Degradation or Modification: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the palladium center can degrade under harsh reaction conditions (e.g., high temperatures, strong bases).[1] This can lead to catalyst aggregation.

  • Catalyst Poisoning: Impurities in your starting materials or solvents, such as sulfur, halides, or certain nitrogen-containing heterocycles, can irreversibly bind to the palladium center and block its active sites.[1]

Q3: How does the choice of ligand impact catalyst stability?

A3: The ligand is arguably the most critical component for maintaining a stable and active catalyst.[3][4][5] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), play several vital roles:

  • Steric Hindrance: The bulkiness of the ligand prevents the palladium centers from aggregating.[4][5]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom, which can facilitate the rate-determining oxidative addition step and promote the final reductive elimination to release the product.[5]

  • Stabilization of Monomeric Species: They stabilize the monomeric Pd(0) species in solution, which is the active catalyst.[4][5]

The choice of ligand must be tailored to the specific substrates. For example, some ligands are better suited for coupling primary amines, while others are designed for secondary amines or challenging aryl chlorides.[3]

Q4: Can the base I use contribute to catalyst deactivation?

A4: Absolutely. While a base is essential for the catalytic cycle, an inappropriate choice can be detrimental.[6][7] Strong bases like sodium tert-butoxide (NaOt-Bu) are very effective but can be incompatible with sensitive functional groups on your substrates, leading to side reactions that may generate catalyst inhibitors.[3] Furthermore, very strong bases at high temperatures can promote ligand degradation.[7] Weaker bases like carbonates or phosphates are milder but may require higher temperatures or longer reaction times, which can also contribute to thermal degradation of the catalyst or ligands.[6]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during palladium-catalyzed amination.

Guide 1: Low or No Conversion - Diagnosing the Root Cause

You've set up your Buchwald-Hartwig reaction, but the starting materials are not being consumed as expected. Here’s how to troubleshoot.

Initial Assessment:
  • Visual Inspection: Carefully observe the reaction mixture. Is there a black precipitate (palladium black)?[1] If so, this is a strong indicator of catalyst aggregation.

  • Review Reaction Parameters: Double-check your reaction setup against a trusted protocol.[1]

    • Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

    • Solvent and Reagent Purity: Were the solvents anhydrous and degassed? Are the reagents (aryl halide, amine, base) of high purity? Impurities can act as catalyst poisons.[1]

Workflow for Diagnosing Catalyst Deactivation:

start Low or No Conversion Observed visual Visual Inspection of Reaction start->visual black_ppt Black Precipitate (Pd Black) Present visual->black_ppt Yes no_ppt No Precipitate, Homogeneous Solution visual->no_ppt No cause1 Primary Cause: Catalyst Aggregation black_ppt->cause1 review_conditions Review Reaction Conditions no_ppt->review_conditions cause1->review_conditions inert Inert Atmosphere Technique Faulty? review_conditions->inert reagent_purity Reagent/Solvent Purity Suspect? review_conditions->reagent_purity ligand_issue Ligand or Base Issue? review_conditions->ligand_issue fix_inert Solution: Improve Degassing & Inert Gas Purging inert->fix_inert Yes fix_purity Solution: Use High-Purity Reagents & Anhydrous Solvents reagent_purity->fix_purity Yes fix_ligand Solution: Screen Different Ligands or Use Milder Base ligand_issue->fix_ligand Yes

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Test for Catalyst Poisoning

If you suspect impurities are poisoning your catalyst, this control experiment can provide a definitive answer.

  • Baseline Reaction: Run the reaction using your standard reagents and solvents. Monitor the conversion over time (e.g., by TLC, GC, or LC-MS).

  • High-Purity Reaction: Set up an identical reaction, but with the following substitutions:

    • Use a freshly opened bottle of high-purity, anhydrous, and degassed solvent.

    • Use freshly purified starting materials. If the aryl halide or amine are solids, consider recrystallization. If they are liquids, consider distillation.

    • Use a fresh, high-purity base.

  • Comparison: If the high-purity reaction proceeds significantly faster or to a higher conversion than the baseline reaction, it strongly indicates that one of your original reagents or the solvent contains catalyst poisons.[1]

Guide 2: Formation of Palladium Black - Prevention and Mitigation

The appearance of palladium black is a clear sign of catalyst instability. Here’s how to address it.

Understanding the Mechanism of Aggregation

The active L-Pd(0) species is in equilibrium with a less-coordinated or ligand-free Pd(0) species. This "naked" palladium is highly prone to aggregation, especially at elevated temperatures or low ligand concentrations.

cluster_cycle Catalytic Cycle (Simplified) cluster_deactivation Deactivation Pathway Active_Pd L-Pd(0) (Active Catalyst) Ox_Add Oxidative Addition Active_Pd->Ox_Add Naked_Pd "Naked" Pd(0) Active_Pd->Naked_Pd - Ligand (Equilibrium) Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->Active_Pd Pd_Black Pd(n) (Palladium Black) Naked_Pd->Pd_Black Aggregation

Sources

Technical Support Center: Chromatographic Purification of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving impurities in 4-tert-butyl-N-methylaniline through chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this key synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, experience-driven advice in a direct question-and-answer format, explaining the fundamental principles behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 4-tert-butyl-N-methylaniline?

A1: The impurity profile of 4-tert-butyl-N-methylaniline is primarily dictated by its synthesis route, which is typically the N-methylation of 4-tert-butylaniline.

  • Unreacted Starting Material: The most common impurity is the starting material, 4-tert-butylaniline . Due to its similar aromatic structure but higher polarity (primary amine vs. secondary amine), it can often be separated with a carefully optimized mobile phase.

  • Over-Alkylated Product: A frequent side-product is the tertiary amine, 4-tert-butyl-N,N-dimethylaniline . This impurity is less polar than the desired product and will elute faster in normal-phase chromatography.

  • Reagents and Byproducts: Depending on the methylating agent used (e.g., dimethyl sulfate, methyl iodide), residual reagents or their byproducts may be present.[1] For example, syntheses involving dimethyl sulfate can sometimes lead to mixtures of the starting amine, the desired N-methylaniline, and the N,N-dimethylaniline byproduct.[1]

Table 1: Common Impurities and Their Chromatographic Behavior (Normal Phase)

Compound Structure Relative Polarity Expected Elution Order (Normal Phase)
4-tert-butyl-N,N-dimethylaniline C₁₂H₁₉N Least Polar 1st
4-tert-butyl-N-methylaniline (Product) C₁₁H₁₇N Intermediate 2nd

| 4-tert-butylaniline | C₁₀H₁₅N | Most Polar | 3rd |

Q2: My TLC analysis shows significant streaking or tailing for all spots. What is the cause and how can I fix it?

A2: This is a classic problem when working with basic compounds like aromatic amines on standard silica gel.

The Cause (Mechanism): Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your aniline derivative can undergo a strong acid-base interaction with these silanols. This interaction is often so strong that it disrupts the normal partitioning equilibrium of the analyte between the stationary and mobile phases, leading to a continuous "dragging" or tailing effect as the compound moves up the plate.[2][3]

The Solution: To achieve sharp, well-defined spots, you must suppress this secondary interaction. This is done by adding a small amount of a basic modifier to your mobile phase.[2]

  • Primary Recommendation: Add 0.5-2% triethylamine (TEA) or a similar volatile base (like ammonium hydroxide) to your mobile phase.[4][5] The TEA acts as a competitive base, effectively "capping" the acidic silanol sites on the silica. This allows your analyte to travel up the plate based on its polarity without the disruptive acid-base binding, resulting in symmetrical spots.[2][6]

  • Example: If your initial mobile phase is 10% Ethyl Acetate in Hexane, a modified, and likely more effective, system would be 10% Ethyl Acetate / 89% Hexane / 1% Triethylamine.

Q3: I'm struggling to get baseline separation between my product and an impurity. What are my options?

A3: Achieving baseline separation is a matter of maximizing the selectivity of your chromatographic system.[7] If a simple solvent system isn't working, a systematic approach is needed.

Step 1: Optimize the Mobile Phase

  • Change Solvent Strength: First, systematically vary the ratio of your polar to non-polar solvents (e.g., from 5% to 20% ethyl acetate in hexane). This is the most basic step in finding the "sweet spot" for elution.

  • Change Solvent Selectivity: If varying the ratio is insufficient, change the solvents themselves. The "like attracts like" principle is key here.[8] Solvents have different properties (hydrogen bond donating/accepting ability, dipole moment) that can be exploited. For instance, swapping ethyl acetate for dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions with your compounds and improve separation.

Step 2: Consider an Alternative Stationary Phase If mobile phase optimization fails, the issue may be that the silica stationary phase is not the right tool for the job.

  • Amino-Functionalized Silica: For amines, an amino-propyl functionalized silica column can be an excellent choice.[7] This phase has a medium polarity and is much less acidic than standard silica, which inherently reduces tailing and can offer different selectivity for nitrogen-containing compounds.[7][9]

  • Reversed-Phase (C18): For preparative flash or HPLC, reversed-phase chromatography is a powerful alternative.[2] Here, the stationary phase is non-polar (like C18), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). In this mode, the least polar compound (4-tert-butyl-N,N-dimethylaniline) will be retained longest. For basic amines, it's often beneficial to work at a higher pH to ensure the compound is in its neutral, free-base form, which increases retention.[2] Adding a basic modifier like TEA to the reversed-phase mobile phase can also improve peak shape.[10]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Method Development for Flash Chromatography

This workflow guides the user from initial Thin Layer Chromatography (TLC) screening to a scaled-up flash column purification.

MethodDevelopment TLC 1. TLC Screening (Hex/EtOAc + 1% TEA) Optimize 2. Optimize Rf Target Rf ~0.3 TLC->Optimize Adjust Solvent Ratio Scale 3. Scale to Flash Column Calculate solvent & silica qty Optimize->Scale Optimal System Found Run 4. Execute Flash Chromatography Collect fractions Scale->Run Analyze 5. Analyze Fractions (TLC or LC-MS) Run->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine Identify Pure Fractions

Caption: From TLC plate to purified product.

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Stock Solutions: Create dilute solutions (~1 mg/mL) of your crude material and, if available, pure product and starting material standards in a volatile solvent like DCM or ethyl acetate.

  • Initial Screening: Spot your crude material on three separate TLC plates. Develop them in chambers containing:

    • 5% Ethyl Acetate / 94% Hexane / 1% Triethylamine

    • 10% Ethyl Acetate / 89% Hexane / 1% Triethylamine

    • 20% Ethyl Acetate / 78% Hexane / 1% Triethylamine

  • Analyze and Optimize: Visualize the plates under a UV lamp (254 nm). The ideal solvent system will give your target compound, 4-tert-butyl-N-methylaniline, a Retention Factor (Rf) value between 0.25 and 0.4.[11]

    • If all spots are too low (Rf < 0.1), increase the polarity (more ethyl acetate).

    • If all spots are too high (Rf > 0.6), decrease the polarity (less ethyl acetate).

  • Confirm Separation: Once you have an optimal Rf for your product, co-spot the crude material lane next to the standard lanes to confirm the identity of each spot and ensure there is adequate separation (ΔRf) between the product and key impurities.

Workflow 2: Troubleshooting Poor Peak Shape in HPLC

This decision tree helps diagnose and solve common issues like peak tailing, fronting, and splitting in HPLC analysis.

HPLCTroubleshooting decision decision Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Splitting Peak Splitting Start->Splitting CheckModifier Add Basic Modifier? (e.g., 0.1% TEA or TFA) Tailing->CheckModifier Basic Analyte? CheckOverload Sample Overloaded? Fronting->CheckOverload CheckSolvent Sample Solvent too Strong? Splitting->CheckSolvent CheckColumn Column Void or Blockage? CheckModifier->CheckColumn No FixModifier Add 0.1% modifier to mobile phase CheckModifier->FixModifier Yes CheckOverload->CheckSolvent No FixDilute Dilute Sample CheckOverload->FixDilute Yes CheckSolvent->CheckColumn No FixSolvent Dissolve sample in mobile phase CheckSolvent->FixSolvent Yes FixColumn Flush or Replace Column CheckColumn->FixColumn

Caption: A decision tree for HPLC peak shape issues.

Protocol 2: Analytical HPLC Purity Check (Reversed-Phase)

This protocol provides a starting point for verifying the purity of your final fractions.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% TFA or 10 mM Ammonium Acetate.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Note on Modifiers: Acidic modifiers like TFA can improve peak shape for basic compounds by ensuring they are consistently protonated.[12] However, if you need to recover the sample, a volatile buffer like ammonium acetate or adding a base like TEA is preferable.[2][12]

References

  • Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • Yuan, M., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21085. [Link]

  • Li, H., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 123-131.
  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • MySkinRecipes. (n.d.). 4-(tert-Butyl)-N-methylaniline. [Link]

  • Welch, C. J., et al. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1073(1-2), 247-254. [Link]

  • Bradow, J. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Al-Qadiri, M., & Al-Alami, M. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Welch, C. J., et al. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Bradow, J. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]

  • Google Patents. (2019). Manufacturing method for halogen substituted N-methylaniline.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 8(39), 21957-21967. [Link]

  • Boddien, A., et al. (2017). Supporting Information for "Formic acid-based amine-free H2-release from a bio-derived platform molecule". MPG.PuRe. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Li, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 19(7), 10156-10165. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Zhang, R., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • West, C., & Lesellier, E. (2008). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1191(1-2), 21-39. [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Mac-Mod Analytical. (n.d.). HPLC Troubleshooting Guide. [Link]

  • OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]

  • Li, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE, 15(1), e0228133. [Link]

  • Reddit. (2021). Chromotography with free amines? r/chemhelp. [Link]

  • Reddit. (2019). Why does tailing happen in TLC? r/chemhelp. [Link]

Sources

Technical Support Center: 4-tert-butyl-N-methylaniline Stability & Storage

[1]

Product: 4-tert-butyl-N-methylaniline (CAS: 5279-59-4) Chemical Class: Secondary Aromatic Amine / N-Alkylated Aniline Support Level: Tier 3 (Expert Technical Guidance)[1]

Core Stability Profile

To effectively handle 4-tert-butyl-N-methylaniline, researchers must understand that its stability is governed by two competing structural factors:

  • The tert-Butyl Group (Stabilizer): Located at the para position, this bulky group blocks the most reactive site for oxidative coupling, making this compound significantly more stable than unsubstituted N-methylaniline.

  • The Secondary Amine (Reactive Center): Despite the para-block, the nitrogen atom remains electron-rich and susceptible to radical formation, leading to ortho-coupling and N-oxidation upon exposure to air and light.[1]

Physicochemical Stability Data
ParameterCharacteristicImpact on Storage
Physical State Liquid (at 20°C)Prone to meniscus oxidation; requires tight headspace control.[1]
Oxidation Potential ModerateSlowly oxidizes to colored quinoidal species and dimers in air.
Light Sensitivity HighUV light accelerates radical cation formation (photo-oxidation).[1]
Hygroscopicity Low to ModerateCan absorb moisture, promoting hydrolysis of trace impurities.
CO₂ Reactivity LowSecondary amines can form carbamates, but steric bulk reduces this rate.

Troubleshooting Guide (Q&A)

Category A: Visual Appearance & Color Changes

Q: My sample has turned from pale yellow to a dark reddish-brown. Is it still usable? A: The color change indicates oxidative degradation .

  • Mechanism: Even trace amounts (<0.5%) of oxidation products (often conjugated quinoidal dimers formed via ortho-coupling) have high extinction coefficients, causing intense discoloration.[1]

  • Action:

    • If Purity >98% (by HPLC): Usable for general synthesis but not for kinetic studies or fluorescence assays.

    • If Purity <98% or Opaque: Perform Vacuum Distillation (See Protocol 1). Do not use "activated charcoal" filtration alone, as it often fails to remove soluble organic dimers.

Q: I see a white precipitate at the bottom of the bottle. A: This is likely a salt formation or freezing .

  • Scenario 1 (Salt): If stored near acid vapors (HCl, Acetic Acid) or high CO₂, the amine may form a solid ammonium salt.

  • Scenario 2 (Thermal): The freezing point is near room temperature. If stored in a cold room (+4°C), the liquid may partially crystallize.

  • Action: Warm to 25°C. If the solid dissolves, it was frozen. If it remains, filter the liquid; the precipitate is an impurity salt.

Category B: Purity & Analysis

Q: My GC-MS shows a new peak with M+16 mass units. What is it? A: This is the N-Oxide (4-tert-butyl-N-methylaniline N-oxide).[1]

  • Cause: Exposure to peroxides or prolonged air exposure.

  • Prevention: Store under Argon/Nitrogen.

  • Removal: N-oxides are thermally unstable.[1] Careful vacuum distillation can revert some N-oxides or separate them (they remain in the pot residue).[1]

Q: Why does the purity drop faster when stored in clear glass? A: Aromatic amines are photo-labile . UV/Visible light excites the aniline ring, facilitating electron transfer to oxygen (Type I/II photo-oxidation).

  • Protocol: Always use amber glass or aluminum-wrapped containers.

Critical Degradation Pathways (Visualization)

The following diagram details the specific degradation mechanism for 4-tert-butyl-N-methylaniline. Note that the para-blocking tert-butyl group forces degradation through the ortho positions or the nitrogen atom.[1]

DegradationPathwayStart4-tert-butyl-N-methylaniline(Clear Liquid)RadicalRadical CationIntermediateStart->Radical O2 / UV Light(Electron Transfer)NOxideN-Oxide Impurity(M+16)Start->NOxide Peroxides / Air(Slow)DimerOrtho-Coupled Dimer(Red/Brown Color)Radical->Dimer Ortho-Coupling(Steric Control)DealkylDemethylated Product(4-tert-butylaniline)Radical->Dealkyl OxidativeDemethylation

Caption: Degradation logic showing the "Para-Block" effect forcing reactivity to ortho-coupling (color formation) and N-oxidation.

Remediation & Handling Protocols

Protocol 1: Purification via Vacuum Distillation

Use this method if the sample is significantly discolored or purity is <95%.

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Vacuum: High vacuum required (< 5 mmHg) to keep bath temperature below 120°C.

    • Note: High heat (>150°C) can cause thermal decomposition of the tert-butyl group (de-alkylation).[1]

  • Procedure:

    • Discard the first 5% (fore-run) containing volatile solvent traces or demethylated byproducts.[1]

    • Collect the main fraction (clear, colorless liquid).

    • Stop before the flask is dry to avoid distilling over high-boiling colored dimers.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Protocol 2: Analytical Purity Check (HPLC)

Standard method to verify stability.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate for basic stability).

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start due to lipophilic t-butyl group).[1]

  • Detection: UV at 254 nm.

  • Pass Criteria: Main peak >98.0% area; no single impurity >0.5%.

Storage Decision Logic

Use this flow to determine the immediate action for your inventory.

StorageLogicCheckInspect SampleColorColor CheckCheck->ColorClearClear / Pale YellowColor->ClearPassDarkDark Brown / RedColor->DarkFailAgeStorage Age?Clear->AgeTestRun HPLC/GCDark->TestUseReady for Use(Flush with Argon)Age->Use< 6 MonthsAge->Test> 6 MonthsTest->UsePurity >98%PurifyDistill (Protocol 1)Test->PurifyPurity 90-98%DiscardDiscardTest->DiscardPurity <90%

Caption: Decision matrix for handling aged or discolored inventory.

References
  • BenchChem. (2025).[2] 4-tert-butyl-N-methylaniline Product & Synthesis Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69861, 4-tert-Butylaniline (Parent Compound Stability Data). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-tert-Butylaniline (Analogous Storage Conditions). Retrieved from [1]

  • ResearchGate. (2025). Chemical oxidation of aniline and N-methylaniline: A kinetic study. (Mechanistic reference for N-alkyl aniline oxidation). Retrieved from

Technical Support Center: Analytical Method Refinement for 4-tert-butyl-N-methylaniline

[1]

Introduction: The Analyte & The Challenge

4-tert-butyl-N-methylaniline (CAS: 5279-59-4) is a secondary aromatic amine used as an intermediate in pharmaceutical and dye synthesis.[1] Its analysis presents a dual challenge:

  • Chromatographic Behavior: As a secondary amine with a lipophilic tail (LogP ~2.9), it is prone to severe peak tailing due to interaction with residual silanols on silica-based columns.

  • Regulatory Criticality: It is a direct precursor to N-nitroso-4-tert-butyl-N-methylaniline , a potential nitrosamine impurity (NDSRI).[1] Detection limits must often reach part-per-billion (ppb) levels to meet ICH M7(R1) requirements.[1]

This guide moves beyond standard protocols to address the mechanistic reasons for failure and how to engineer a robust, self-validating method.

Module 1: Chromatography & Separation (HPLC/UHPLC)

Q1: Why is my 4-tert-butyl-N-methylaniline peak tailing significantly (As > 1.5)?

A: Tailing in secondary amines is almost always caused by ion-exchange interactions between the protonated amine (pKa ~5.[1]4) and ionized silanol groups (pKa ~3.5–4.5) on the stationary phase.

The Fix (Two Approaches):

  • Approach A: High pH Suppression (Recommended for Hybrid Columns)

    • Mechanism: At pH 10 (using Ammonium Hydroxide/Bicarbonate), the amine is deprotonated (neutral). Neutral species do not interact with silanols.

    • Protocol: Use an XBridge C18 or Gemini NX-C18 column (high pH stable). Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10). Mobile Phase B: Acetonitrile.[2]

  • Approach B: Low pH Protonation (Standard C18)

    • Mechanism: At pH < 3 (0.1% Formic Acid), silanols are protonated (neutral), reducing their ability to bind the amine cation.

    • Critical Step: If tailing persists at low pH, add 5 mM Ammonium Formate . The ammonium ions compete for the remaining active silanol sites, "blocking" them from the analyte.

Q2: My retention time is drifting. What is the cause?

A: This analyte is moderately lipophilic. Retention drift is often due to incomplete equilibration of the "tert-butyl" interaction with the C18 chains, or dewetting if using 100% aqueous phases.

Troubleshooting Checklist:

  • Check Column Loading: Secondary amines can saturate active sites. Ensure injection mass is < 10 ng on-column.[1]

  • Temperature Control: The tert-butyl group's rotation is thermally sensitive. Lock column oven at 40°C ± 0.5°C.

  • Mobile Phase Hysteresis: If using ion-pairing agents (e.g., TFA), the column requires 20+ column volumes to equilibrate. Avoid TFA for MS detection due to ion suppression.

Visualization: Method Development Decision Tree

MethodDevelopmentStartStart: Peak Tailing or Low Sensitivity?CheckPHCheck Mobile Phase pHStart->CheckPHLowPHpH < 3.0 (Formic Acid)CheckPH->LowPHStandard C18HighPHpH > 9.5 (Ammonium Bicarbonate)CheckPH->HighPHHigh pH Stable C18AddSaltAdd 5mM Ammonium Formate(Competes for Silanols)LowPH->AddSaltResult1Good Peak Shape?(As < 1.3)AddSalt->Result1SuccessProceed to ValidationResult1->SuccessYesFailSwitch to HILIC orMixed-Mode ColumnResult1->FailNoHybridColUse Hybrid Silica Column(e.g., XBridge, Gemini NX)HighPH->HybridColHybridCol->Success

Caption: Decision logic for mitigating secondary amine peak tailing. High pH strategies neutralize the analyte; Low pH strategies neutralize the silanols.

Module 2: Mass Spectrometry (LC-MS/MS) Detection

Q3: What are the optimal MRM transitions for sensitivity?

A: 4-tert-butyl-N-methylaniline ionizes readily in ESI Positive mode ([M+H]+ = 164.1).[1]

Optimized Transitions:

Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism Role
164.1 149.1 15 - 20 Loss of methyl radical ([1]•CH3) Quantifier (High Intensity)
164.1 106.1 30 - 35 Loss of t-butyl + amine (Tropylium) Qualifier (High Specificity)

| 164.1 | 91.1 | 40+ | Tropylium ion (C7H7+) | Secondary Qualifier |[1]

Note: The loss of the methyl group (m/z 149) is the dominant channel. Ensure your collision gas (Argon/Nitrogen) pressure is optimized, as "soft" fragmentation is preferred for the quantifier.

Q4: I see a "ghost peak" in my blank. Is it carryover?

A: Secondary amines are "sticky."

  • Needle Wash: A standard 50:50 MeOH:Water wash is insufficient. Use Acetonitrile:Isopropanol:Formic Acid (40:40:0.1) to strip the lipophilic amine from the injector needle.

  • System Contamination: If the system was previously used for high-concentration synthesis support, replace the rotor seal and PEEK tubing. PEEK can absorb amines and leach them slowly.

Module 3: Sample Preparation & Extraction

Q5: How do I extract this from a complex pharmaceutical matrix?

A: Direct precipitation often traps the amine in the drug substance crystal lattice. A Liquid-Liquid Extraction (LLE) at controlled pH is required.

Protocol:

  • Dissolution: Dissolve sample in 0.1 N HCl (Ensures amine is protonated/soluble).

  • Basification: Add 1.0 N NaOH until pH > 10 (Converts amine to free base).

  • Extraction: Extract with MTBE (Methyl tert-butyl ether) or n-Hexane .

    • Why MTBE? The tert-butyl group of the solvent interacts favorably with the tert-butyl group of the analyte.

  • Dry & Reconstitute: Evaporate organic layer; reconstitute in Mobile Phase A.

Module 4: Safety & Compliance (Nitrosamine Risk)

Q6: Why is this compound a regulatory "Red Flag"?

A: 4-tert-butyl-N-methylaniline is a secondary amine.[1] In the presence of any nitrosating agent (nitrites in excipients, water, or reagents), it converts to N-nitroso-4-tert-butyl-N-methylaniline .[1]

The "Risk Equation":

Critical Control Point: If you are analyzing this compound as an impurity, you must also screen for its nitrosamine counterpart. Do not use acidic extraction solvents if nitrites are present in the sample matrix, as you may artificially generate the nitrosamine during sample prep (artifact formation). Add Sulfamic Acid to the extraction buffer to scavenge nitrites immediately.

Visualization: Nitrosamine Formation Pathway

NitrosamineRiskAmine4-tert-butyl-N-methylaniline(Secondary Amine)ReactionN-NitrosationReactionAmine->ReactionNitriteNitrite Impurity(from Excipients/Water)Nitrite->ReactionAcidAcidic Environment(pH < 4)Acid->ReactionCatalystProductN-Nitroso-4-tert-butyl-N-methylaniline(Mutagenic Impurity)Reaction->Product

Caption: Mechanism of NDSRI formation. Acidic sample prep can inadvertently catalyze this reaction if nitrites are not quenched.

References

  • PubChem. (2025).[3][4] 4-tert-butylaniline Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2018).[2] Separation of 4-tert-Butylaniline on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamines EMEA-H-A5(3)-1490 - Questions and answers for marketing authorisation holders. [Link][1]

  • Chromatography Forum. (2009).[5] Discussions on Amine Retention and Silanol Activity. [Link]

Technical Support Center: Enhancing Regioselectivity in Reactions with 4-tert-Butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 4-tert-butyl-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their reactions. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of 4-tert-butyl-N-methylaniline.

Q1: What are the dominant factors controlling regioselectivity in electrophilic aromatic substitution (EAS) reactions of 4-tert-butyl-N-methylaniline?

A1: The regiochemical outcome is a result of the interplay between the electronic effects of the two substituents and, most critically, steric hindrance.

  • Electronic Effects:

    • The N-methylamino group (-NHCH₃) is a powerful activating group. Through resonance (+R or +M effect), its lone pair of electrons delocalizes into the aromatic ring, significantly increasing electron density at the ortho and para positions. This makes it a strong ortho, para-director.[1][2][3]

    • The tert-butyl group (-C(CH₃)₃) is a weakly activating group that operates through an inductive effect (+I), donating electron density through the sigma bond. It is also an ortho, para-director.[4][5]

  • Steric Effects:

    • The tert-butyl group is exceptionally bulky. This steric hindrance severely impedes the approach of an electrophile to the adjacent ortho position (C3 and C5).[4][6][7]

Q2: I observe significant formation of meta-substituted products, especially under acidic conditions. Why does this happen?

A2: This is a classic issue encountered with aniline derivatives. The nitrogen atom of the N-methylamino group is basic and can be protonated by strong acids (e.g., H₂SO₄ in nitration mixtures). Upon protonation, the substituent becomes an anilinium ion (-N⁺H₂CH₃). This positively charged group is no longer an electron-donating group; instead, it becomes a strongly deactivating, electron-withdrawing group through a powerful inductive effect (-I). Electron-withdrawing groups are meta-directors.[8][9][10] Therefore, the presence of strong acid can switch the directing effect from ortho, para to meta.

Q3: Can 4-tert-butyl-N-methylaniline participate in Friedel-Crafts reactions? My alkylation/acylation attempts are failing.

A3: Direct Friedel-Crafts reactions on 4-tert-butyl-N-methylaniline are generally unsuccessful. The reason is similar to the issue with strong acids. The Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the reaction is a strong electron acceptor and will coordinate with the non-bonding electron pair on the nitrogen atom.[9] This complexation forms a positively charged species that strongly deactivates the aromatic ring, rendering it insufficiently nucleophilic to attack the electrophile needed for the Friedel-Crafts reaction to proceed.[9]

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed solutions to specific experimental problems.

Troubleshooting Scenario 1: Poor Regioselectivity in Aromatic Nitration

Problem: "My attempt to nitrate 4-tert-butyl-N-methylaniline with a standard HNO₃/H₂SO₄ mixture resulted in a low yield of the desired 2-nitro product, a significant amount of the 3-nitro isomer, and considerable tar formation."

Analysis & Solution Workflow:

cluster_problem Observed Problem cluster_causes Probable Causes cluster_solutions Recommended Solutions Problem Poor Regioselectivity in Nitration (Mixture of 2-Nitro and 3-Nitro, Tar) Cause1 Protonation of Amine Nitrogen (-NHCH₃ → -N⁺H₂CH₃) Switches directing effect to meta Problem->Cause1 Cause2 Oxidation of Aniline (Highly activated ring is sensitive) Problem->Cause2 Cause3 Harsh Reaction Conditions (Strong acid, high temperature) Problem->Cause3 Solution1 Strategy 1: Amine Protection (e.g., Acetylation) Moderates reactivity, prevents protonation Cause1->Solution1 Solution2 Strategy 2: Milder Nitrating Agent (e.g., tert-Butyl Nitrite) Avoids strong acids Cause1->Solution2 Cause2->Solution1 Solution3 Strategy 3: Condition Control (Low temperature) Minimizes side reactions Cause2->Solution3 Cause3->Solution2 Cause3->Solution3

Caption: Troubleshooting workflow for nitration of 4-tert-butyl-N-methylaniline.

Detailed Solutions & Protocols

The primary goal is to prevent protonation of the amine and avoid oxidative side reactions.

Solution A: Amine Protection via Acetylation

By converting the amine to an amide, you moderate its activating strength and protect it from protonation. The N-acetyl group is still a potent ortho, para-director.

Step-by-Step Protocol: Acetylation, Nitration, and Deprotection

  • Protection (Acetylation):

    • In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-tert-butyl-N-methylaniline in glacial acetic acid.

    • Slowly add 1.1 equivalents of acetic anhydride. The reaction is exothermic; maintain the temperature below 80°C.[11]

    • Stir the mixture at room temperature for 30 minutes after the addition is complete.

    • Pour the reaction mixture into ice-water to precipitate the N-acetyl-4-tert-butyl-N-methylaniline.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • Nitration of the Acetanilide:

    • Cool a mixture of concentrated H₂SO₄ and HNO₃ (1:1) to 0°C in an ice bath.

    • Slowly add the dried acetanilide from the previous step to the cold nitrating mixture while stirring. Maintain the temperature at 0-5°C throughout the addition.

    • After the addition, let the reaction stir at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

    • Filter the solid, wash with copious amounts of cold water, and dry. The nitro group will be directed primarily to the position ortho to the amide.

  • Deprotection (Hydrolysis):

    • Reflux the nitrated acetanilide in an aqueous solution of HCl (e.g., 6M) or H₂SO₄ (e.g., 70%) until the solid dissolves.

    • Cool the solution and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 4-tert-butyl-2-nitro-N-methylaniline.

    • Filter, wash with water, and dry the final product.

Solution B: Use of Milder Nitrating Agents

Using a non-acidic nitrating agent avoids the protonation issue altogether. Tert-butyl nitrite (TBN) is an excellent alternative that can provide high regioselectivity under mild conditions.[12][13]

Reagent/SystemConditionsPrimary OutcomeAdvantages/Disadvantages
HNO₃ / H₂SO₄ 0-10 °CMixture of ortho and meta isomers; oxidationAdv: Inexpensive. Disadv: Poor selectivity, harsh conditions.
Acetyl Nitrate (CH₃CO)₂O, HNO₃, 0 °CPrimarily ortho product (on protected amine)Adv: Good selectivity. Disadv: Requires protection/deprotection steps.
tert-Butyl Nitrite (TBN) Acetonitrile, 80 °CHigh yield of ortho productAdv: Mild, non-acidic, avoids protonation.[12] Disadv: Reagent is more expensive.

Table 1: Comparison of common nitrating agents for aniline derivatives.

Troubleshooting Scenario 2: Polyhalogenation and Low Yield during Bromination

Problem: "When I add liquid bromine to a solution of 4-tert-butyl-N-methylaniline in chloroform, I get a dark precipitate and my NMR shows multiple bromine atoms have been added to the ring."

Analysis: The N-methylaniline group is so activating that the reaction is difficult to control, leading to multiple substitutions.[9]

Solution A: Moderating Reactivity with a Protecting Group

As with nitration, acetylation is the most reliable method. The N-acetyl group is less activating than the N-methylamino group, which allows for controlled monohalogenation. Follow the protection protocol described in the nitration section, then use a mild brominating agent on the acetanilide.

Solution B: Use of a Milder Halogenating Agent and Controlled Conditions

N-Bromosuccinimide (NBS) is a solid, easy-to-handle source of electrophilic bromine that allows for better stoichiometric control and generally milder reaction conditions.

Step-by-Step Protocol: Controlled Monobromination with NBS

  • Setup: Dissolve 1 equivalent of 4-tert-butyl-N-methylaniline in a suitable solvent like DMF or acetonitrile in a flask protected from light.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Slowly add a solution of 1.0 equivalent of NBS in the same solvent dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired 2-bromo-4-tert-butyl-N-methylaniline.

Visualizing the Protection Strategy:

Start 4-tert-butyl-N-methylaniline (Highly Activated, Basic) Protect Step 1: Protect (e.g., Acetic Anhydride) Start->Protect Controls Reactivity Intermediate N-acetyl-4-tert-butyl-N-methylaniline (Moderately Activated, Non-Basic) Protect->Intermediate React Step 2: React (e.g., Nitration or Halogenation) Intermediate->React Ensures Selectivity Product_Protected Regioselective Product (Protected) React->Product_Protected Deprotect Step 3: Deprotect (Acid/Base Hydrolysis) Product_Protected->Deprotect Restores Functionality Final_Product Final Regioselective Product (Amine Restored) Deprotect->Final_Product

Caption: General workflow for the amine protection strategy.

By implementing these informed strategies, researchers can overcome the inherent challenges of working with highly activated and sterically complex substrates like 4-tert-butyl-N-methylaniline, leading to higher yields and predictable regiochemical outcomes.

References

  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from Fenix Repositório. [Link]

  • Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • RSC Publishing. (2021). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • ACS Publications. (2018). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • ResearchGate. (2024). On the Halogenation of Tyrosine N‐Oxime Methyl Ester. [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-tert-butyl-N-methylaniline: A Comparative Analysis

This guide provides a detailed examination of the predicted electron ionization (EI) . In the absence of a publicly available reference spectrum for this specific molecule, this document synthesizes foundational principles of mass spectrometry with experimental data from structurally analogous compounds—4-tert-butylaniline and N-methylaniline—to construct a reliable, predictive model. This approach not only elucidates the fragmentation pathways for the target analyte but also serves as an instructive case study on how substituent groups influence fragmentation behavior in aromatic amines.

Predicted Fragmentation Pattern of 4-tert-butyl-N-methylaniline

The structure of 4-tert-butyl-N-methylaniline contains two key features that dictate its fragmentation under electron ionization: a tert-butyl group susceptible to benzylic-type cleavage and an N-methyl group prone to alpha-cleavage.

The molecular formula is C₁₁H₁₇N, giving it an odd nominal molecular weight of 163, consistent with the nitrogen rule for compounds containing a single nitrogen atom.[1] Upon ionization, the molecular ion (M•⁺) is expected to be observed at a mass-to-charge ratio (m/z) of 163. Due to the stabilizing aromatic ring, this peak should be reasonably abundant.[2]

Two primary fragmentation pathways are anticipated to dominate the spectrum:

  • Benzylic-type Cleavage (Loss of a Methyl Radical): The most favorable fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group. This cleavage results in a highly stable tertiary benzylic carbocation at m/z 148 . The stability of this ion suggests that the peak at m/z 148 will be the base peak (the most intense peak in the spectrum). This mechanism is analogous to the fragmentation of other tert-butyl substituted aromatic compounds.[3]

  • Alpha-Cleavage (Loss of a Hydrogen Radical): The second key pathway is alpha-cleavage adjacent to the nitrogen atom, involving the loss of a hydrogen radical (•H, mass 1) from the N-methyl group.[2] This process forms a resonance-stabilized iminium ion at m/z 162 . While this is a characteristic fragmentation for N-alkylanilines, the exceptional stability of the ion formed via benzylic cleavage means the m/z 162 peak will be significant but of lower abundance than the base peak.

G cluster_main Predicted Fragmentation of 4-tert-butyl-N-methylaniline mol 4-tert-butyl-N-methylaniline (MW = 163) ion Molecular Ion (M•⁺) m/z 163 mol->ion Ionization (EI) frag1 [M-15]⁺ Ion (Base Peak) m/z 148 ion->frag1 - •CH₃ (Benzylic Cleavage) frag2 [M-1]⁺ Ion m/z 162 ion->frag2 - •H (Alpha-Cleavage)

Caption: Predicted major fragmentation pathways for 4-tert-butyl-N-methylaniline.

Comparative Analysis with Structural Analogues

To validate our predictions, we compare the expected fragmentation of our target molecule with the known fragmentation patterns of two simpler, structurally related compounds.

The Influence of the tert-Butyl Group: Comparison with N-methylaniline

N-methylaniline (C₇H₉N, MW=107) provides a model for the behavior of the N-methylaniline core.[4] Its EI mass spectrum shows a molecular ion peak at m/z 107 and a base peak at m/z 106.[5][6] This m/z 106 peak arises from the characteristic alpha-cleavage, where a hydrogen atom is lost from the methyl group to form a stable, delocalized ion.[7]

Causality: The addition of a tert-butyl group at the para position introduces a new, more favorable fragmentation channel. The cleavage of a methyl group from the tert-butyl substituent leads to a tertiary benzylic carbocation, which is exceptionally stable. Therefore, while the alpha-cleavage responsible for the [M-1]⁺ peak still occurs in 4-tert-butyl-N-methylaniline, it is overshadowed by the benzylic cleavage that generates the [M-15]⁺ base peak.

The Influence of the N-Methyl Group: Comparison with 4-tert-butylaniline

4-tert-butylaniline (C₁₀H₁₅N, MW=149) serves as a model for the fragmentation of the 4-tert-butylphenyl moiety.[8] Its mass spectrum displays a molecular ion at m/z 149 and a prominent base peak at m/z 134.[9] This corresponds to the loss of a methyl group (mass 15) from the tert-butyl group, confirming that this benzylic-type cleavage is the preferred fragmentation pathway for this structure.[10][11]

Causality: Adding a methyl group to the nitrogen atom of 4-tert-butylaniline introduces the secondary alpha-cleavage pathway. This allows for the formation of the [M-1]⁺ ion (m/z 162) in 4-tert-butyl-N-methylaniline, a fragment that is not possible for 4-tert-butylaniline. The primary fragmentation route—loss of a methyl group to form the base peak—remains the same, but the N-methyl group adds another characteristic fragment to the spectrum.

G cluster_comp Comparative Fragmentation Analysis cluster_nma N-methylaniline cluster_tbnma 4-tert-butyl-N-methylaniline cluster_tba 4-tert-butylaniline nma_ion M•⁺ m/z 107 nma_frag [M-1]⁺ m/z 106 (Base Peak) nma_ion:f0->nma_frag:f0 - •H tbnma_ion M•⁺ m/z 163 tbnma_frag1 [M-15]⁺ m/z 148 (Base Peak) tbnma_ion:f0->tbnma_frag1:f0 - •CH₃ tbnma_frag2 [M-1]⁺ m/z 162 tbnma_ion:f0->tbnma_frag2:f0 - •H tba_ion M•⁺ m/z 149 tba_frag [M-15]⁺ m/z 134 (Base Peak) tba_ion:f0->tba_frag:f0 - •CH₃

Caption: Influence of substituents on the dominant fragmentation pathways.

Data Summary and Interpretation

The following table summarizes the key ions discussed, providing a clear comparison of their origins and expected relative abundances.

CompoundMolecular Ion (M•⁺) (m/z)Base Peak (m/z)Key Fragment (m/z)Dominant Fragmentation Mechanism
4-tert-butyl-N-methylaniline 163148162Benzylic Cleavage (-•CH₃)
N-methylaniline 107106N/AAlpha-Cleavage (-•H)
4-tert-butylaniline 149134N/ABenzylic Cleavage (-•CH₃)

This comparative framework demonstrates that the fragmentation pattern of a multifunctional molecule like 4-tert-butyl-N-methylaniline is a predictable composite of the behaviors of its constituent parts, governed by the relative stability of the resulting fragment ions.

Experimental Protocol for Verification

To empirically validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization is recommended. This protocol is designed to be self-validating by including standards and system suitability checks.

G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Dilute in MeOH) inject GC Injection (1 µL, Splitless) prep->inject sep Chromatographic Separation inject->sep ionize Ionization (EI, 70 eV) sep->ionize analyze Mass Analysis (Quadrupole Scan) ionize->analyze detect Detection (EM) analyze->detect data Data Acquisition & Analysis detect->data

Caption: Standard workflow for acquiring EI mass spectra via GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of 4-tert-butyl-N-methylaniline in HPLC-grade methanol. Prepare corresponding solutions for the reference compounds, N-methylaniline and 4-tert-butylaniline.

  • Instrumentation: Utilize a standard GC-MS system equipped with a quadrupole mass analyzer.

  • GC Conditions:

    • Column: A standard nonpolar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range will capture all expected fragments and the molecular ion.

  • Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum from the apex of the analyte peak. Identify the molecular ion and major fragment ions. Compare the resulting spectra to confirm the predicted fragmentation pathways and base peak assignments.

References

  • Request PDF. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. Retrieved January 31, 2026, from [Link]

  • SIELC Technologies. (n.d.). 4-tert-Butylaniline. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved January 31, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 31, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved January 31, 2026, from [Link]

  • MassBank. (n.d.). N-METHYLANILINE; EI-B; MS. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved January 31, 2026, from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Tert-Butylaniline. Retrieved January 31, 2026, from [Link]

  • YouTube. (2018, November 14). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). N-Methylaniline. Retrieved January 31, 2026, from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved January 31, 2026, from [Link]

Sources

Comparative Reactivity Guide: 4-tert-Butylaniline vs. 4-tert-Butyl-N-methylaniline

[1]

Executive Summary: The Structural Divergence

In the landscape of aniline derivatives, the distinction between a primary amine (4-tert-butylaniline ) and its secondary

4-tert-butyl-N-methylaniline1
  • 4-tert-butylaniline is the "versatile scaffold," capable of diazonium chemistry (Sandmeyer reactions) and acting as a primary hydrogen bond donor.

  • 4-tert-butyl-N-methylaniline is the "specialized nucleophile," offering enhanced electron density for Electrophilic Aromatic Substitution (EAS) and specific reactivity in cross-coupling, but carrying the risk of forming carcinogenic

    
    -nitrosamines.[1]
    

This guide provides a technical comparison to assist in reagent selection, supported by experimental protocols and mechanistic insights.

Physicochemical Profile

The introduction of the

Property4-tert-Butylaniline (Primary)4-tert-Butyl-N-methylaniline (Secondary)Impact on Reactivity
Structure Ar-NH₂Ar-NH-CH₃Primary allows diazonium formation; Secondary prevents it.[1]
Molecular Weight 149.24 g/mol 163.26 g/mol Slight steric increase.[1]
pKa (Conj. Acid) ~5.7 (Est.)[1]~5.9 (Est.)[1]Secondary amine is slightly more basic due to +I effect of methyl.[1]
H-Bond Donors 21Primary amine binds tighter to polar stationary phases.[1]
LogP ~2.8~3.1

-methyl analog is more lipophilic; distinct DMPK profile.[1]
Boiling Point 230°C~240°CSimilar volatility profiles.[1]

Reactivity & Mechanism[1][2]

Nucleophilicity and Acylation

The

4-tert-butyl-N-methylaniline1
Electrophilic Aromatic Substitution (EAS)

Both compounds are activated towards EAS due to the electron-donating nature of the nitrogen and the tert-butyl group. However, the

4-tert-butyl-N-methylaniline1
The Nitrous Acid Divergence (Critical)

The reaction with nitrous acid (

  • Primary: Reacts to form an unstable

    
    -nitroso intermediate which rapidly tautomerizes to a Diazonium Salt  (
    
    
    ).[1] This species is a gateway to diverse functionalization (Cl, Br, CN, OH) via Sandmeyer chemistry.
  • Secondary: Reacts to form a stable

    
    -Nitrosamine  (
    
    
    ).[1] This is a synthetic "dead end" for substitution and a significant safety hazard (potential carcinogen).

Experimental Protocols

Protocol A: Comparative Acylation (Nucleophilicity Assay)

Objective: To demonstrate the kinetic difference in acylation rates between the primary and secondary amines using acetic anhydride.

Reagents:

  • Amine Substrate (1.0 mmol)

  • Acetic Anhydride (1.1 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Pyridine (1.2 mmol)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR monitoring.

Methodology:

  • Setup: In a flame-dried flask under

    
    , dissolve 1.0 mmol of the amine and 1.0 mmol of internal standard in 5 mL dry DCM.
    
  • Base Addition: Add 1.2 mmol pyridine. Stir at 0°C.

  • Initiation: Add 1.1 mmol acetic anhydride rapidly via syringe.

  • Monitoring: Aliquot 50 µL samples at t=1, 5, 10, and 30 minutes. Quench immediately in

    
     containing trace 
    
    
    .
  • Analysis: Monitor the disappearance of the N-H peak (or shift in aromatic protons) via

    
     NMR.
    
    • Expectation: 4-tert-butyl-N-methylaniline typically reaches >90% conversion faster than 4-tert-butylaniline due to the +I effect of the methyl group, provided the electrophile (acetic anhydride) is not sterically demanding.[1]

Protocol B: The "Fork in the Road" (Diazotization vs. Nitrosation)

Objective: To synthesize a diazonium salt from the primary amine versus isolating the N-nitroso compound from the secondary amine.[2]

Reagents:

  • Substrate (5 mmol)[2]

  • Sodium Nitrite (

    
    , 6 mmol)
    
  • Hydrochloric Acid (HCl, 2.5 M)

  • Urea (to quench excess nitrite)

Methodology:

  • Solubilization: Dissolve 5 mmol of substrate in 10 mL of 2.5 M HCl. Cool to 0–5°C in an ice bath.

  • Nitrosation: Dropwise add a solution of

    
     (6 mmol in 2 mL 
    
    
    ) over 10 minutes. Maintain temp < 5°C.
  • Observation (Primary Amine): The solution remains clear (diazonium salt forms).

    • Validation: Add a few drops to a solution of

      
      -naphthol in NaOH. A bright red azo dye precipitate confirms the diazonium salt.
      
  • Observation (Secondary Amine): A yellow oil separates from the aqueous layer. This is the

    
    -nitroso-4-tert-butyl-N-methylaniline .[1]
    
    • Safety Warning: Do not isolate or heat this oil without proper safety controls; nitrosamines are potent carcinogens. Quench with sulfamic acid if disposal is required.

Visualizations

Diagram 1: Reactivity Pathways & Divergence

This flowchart illustrates the mechanistic divergence between the two compounds when subjected to common electrophiles and nitrous acid.

ReactivityComparisonPrimary4-tert-Butylaniline(Primary Amine)AcylPrimaryAmide Formation(Slower, H-bond donor)Primary->AcylPrimary Acyl Chloride HNO2Reaction with HNO₂(0°C, HCl)Primary->HNO2Secondary4-tert-Butyl-N-methylaniline(Secondary Amine)AcylSecondaryN-Methyl Amide(Faster, No H-bond donor)Secondary->AcylSecondary Acyl Chloride Secondary->HNO2DiazoniumDiazonium Salt(Ar-N₂⁺)Versatile IntermediateHNO2->Diazonium Primary Pathway NitrosoN-Nitrosamine(Ar-N(NO)CH₃)TOXIC / DEAD ENDHNO2->Nitroso Secondary Pathway SandmeyerSandmeyer Reaction(Ar-Cl, Ar-CN, Ar-OH)Diazonium->Sandmeyer CuX

Caption: Mechanistic divergence showing the synthetic versatility of the primary amine versus the toxicological dead-end of the secondary amine under nitrosation conditions.

Safety & Toxicology

  • Metabolic Activation: Both compounds can undergo metabolic activation in the liver. The primary amine is typically oxidized to a hydroxylamine, which can form adducts with DNA. The secondary amine undergoes

    
    -demethylation to form the primary amine or 
    
    
    -oxidation.
  • Nitrosamine Risk: 4-tert-butyl-N-methylaniline poses a specific regulatory risk in pharmaceutical synthesis.[1] If used in the presence of nitrite sources (or even trace nitrates in solvents), it can form

    
    -nitroso-4-tert-butyl-N-methylaniline , a member of the "cohort of concern" for mutagenicity.[1]
    
    • Guidance: Avoid using the secondary amine in steps involving acidic aqueous workups where nitrites might be present, or strictly control nitrite levels.

References

  • Basicity of Aniline Derivatives: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Confirming +I effect of alkyl groups on amine basicity).
  • Nitrosation Mechanisms

    • Challis, B. C., & Challis, J. A. (1982).[3] "The Chemistry of Amino, Nitroso, Nitro and Related Groups." Supplements to the Chemistry of Functional Groups.

  • Synthesis of 4-tert-butylaniline

    • Biosynth. (2024).[4][5] 4-tert-Butylaniline Product Data. Retrieved from .

  • Reaction Rates of N-Methylanilines: Ghorpade, B. S., et al. (1999). "Liquid phase acylation of amines with acetic acid." Applied Catalysis A: General. (Demonstrating nucleophilic trends of substituted anilines).
  • European Medicines Agency (EMA). (2020). Assessment report on nitrosamine impurities in human medicinal products.

A Comparative Guide to Catalysts for N-Methylaniline Synthesis: Performance, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of N-Methylaniline

N-methylaniline (NMA) is a cornerstone chemical intermediate with far-reaching applications across various sectors, including the synthesis of dyes, agrochemicals, pharmaceuticals, and polymers.[1][2] Its role as a building block necessitates efficient, selective, and sustainable synthetic methodologies. The primary industrial route to NMA involves the N-methylation of aniline, a reaction that has been the subject of extensive research to optimize catalyst performance and reaction conditions. This guide provides a comparative analysis of different catalytic systems for N-methylaniline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available technologies, their underlying principles, and practical implementation. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic discussions, to empower informed decisions in your synthetic endeavors.

Catalytic Strategies for N-Methylation of Aniline

The synthesis of N-methylaniline from aniline and a C1 source, most commonly methanol, is a catalytic process that can be broadly categorized into homogeneous and heterogeneous systems. The choice of catalyst profoundly influences the reaction's efficiency, selectivity towards mono-methylation versus di-methylation (N,N-dimethylaniline), and overall sustainability.

A prevalent mechanistic pathway, particularly with transition metal catalysts, is the "hydrogen-borrowing" or "hydrogen autotransfer" strategy.[3][4][5] This elegant process involves the temporary abstraction of hydrogen from the alcohol (methanol) by the catalyst to form a metal-hydride species and an aldehyde intermediate (formaldehyde). The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride to yield N-methylaniline, regenerating the active catalyst.

Comparative Analysis of Catalytic Systems

Copper-Based Catalysts: The Workhorses of Industrial Synthesis

Copper-based catalysts, often in combination with other metals like chromium, represent a well-established and industrially relevant class of catalysts for N-methylaniline synthesis.[6][7][8] These are typically heterogeneous catalysts, valued for their relatively low cost and good performance.

Key Characteristics:

  • High Activity and Selectivity: Copper-chromium oxide catalysts, for instance, have demonstrated high conversion rates of aniline and excellent selectivity for N-methylaniline under optimized conditions.[6] Formulations such as Cr-Cu-O, Cr-Cu-Mn-O, and Cr-Cu-Ba-O have been reported to be effective.[6]

  • Reaction Conditions: These catalysts generally require elevated temperatures (200-300°C) and pressures (30-200 atm) to achieve optimal performance.[6] The reaction is typically carried out in the liquid phase.[6]

  • Catalyst Stability: Copper-containing catalysts supported on materials like alumina have shown long-term stability, with some maintaining activity for over 3000 hours without regeneration.[9]

Performance Data for Copper-Based Catalysts:

Catalyst CompositionTemperature (°C)Pressure (atm)Aniline Conversion (%)N-Methylaniline Yield (%)Reference
Cr-Cu-Mn-O250Saturated pressure of methanol--[6]
Copper-containing on Alumina220-270Atmosphericup to 98.896.3[9]
Cu/CeO₂1701MPa CO₂, 7MPa H₂7099 (selectivity)[10]
CuAlOx1603MPa CO₂, 6MPa H₂-86[10]
Noble Metal Catalysts: High Efficiency Under Milder Conditions

Catalysts based on noble metals such as ruthenium (Ru), iridium (Ir), and palladium (Pd) have emerged as highly efficient alternatives, often operating under significantly milder conditions than their copper-based counterparts.[4][5][11] These are frequently homogeneous catalysts, though heterogeneous variants are also being actively developed.

Key Characteristics:

  • Mild Reaction Conditions: A key advantage of noble metal catalysts is their ability to promote N-methylation at lower temperatures (e.g., 60-140°C) and pressures.[5][12]

  • High Selectivity: Many noble metal catalytic systems exhibit excellent selectivity for mono-N-methylation, minimizing the formation of the N,N-dimethylaniline byproduct.[13]

  • Mechanistic Versatility: These catalysts are prime examples of systems operating via the hydrogen-borrowing mechanism.[5][12]

Performance Data for Noble Metal Catalysts:

CatalystTemperature (°C)BaseAniline Conversion (%)N-Methylaniline Yield (%)Reference
Cyclometalated Ruthenium60NaOH-High[5]
(DPEPhos)RuCl₂PPh₃140Cs₂CO₃-High[12][14]
Iridium(I)-NHC Complex110Cs₂CO₃>30High (selectivity)[13]
PdCu-Fe₃O₄ Nanoparticles-K₂CO₃-High[4]
Other Transition Metal Catalysts: Cost-Effective and Sustainable Alternatives

In the quest for more economical and earth-abundant catalysts, researchers have explored systems based on nickel (Ni), iron (Fe), and manganese (Mn).[5][15][16] These catalysts offer a promising avenue for sustainable N-methylaniline production.

Key Characteristics:

  • Cost-Effectiveness: The lower cost of these metals compared to noble metals is a significant driver for their development.

  • Variable Performance: The efficiency of these catalysts can be highly dependent on the ligand environment and support materials. For example, a Ni/ZnAlOx catalyst has shown high yields for mono-N-methylaniline.[15][16]

  • Developing Field: While promising, the development of catalysts based on these metals for this specific transformation is an active area of research, with ongoing efforts to improve their activity and stability to match that of noble metal systems.

Performance Data for Other Transition Metal Catalysts:

| Catalyst | Temperature (°C) | Base | N-Methylaniline Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Ni/ZnAlOx | 160 | NaOH | 93 |[16] | | Fe-Catalyzed | 150 | K₂CO₃ | 64 |[16] | | Mn-PNP | 100 | t-BuOK | 86 |[16] |

Molecular Sieves and Zeolites: Shape Selectivity and Solid Acid Catalysis

Molecular sieves and zeolites offer a different approach to catalyzing the N-methylation of aniline. Their well-defined pore structures can impart shape selectivity, while their acidic or basic properties can facilitate the reaction.

Key Characteristics:

  • Shape Selectivity: The pore dimensions of zeolites can influence the product distribution, potentially favoring the formation of N-methylaniline over the bulkier N,N-dimethylaniline.

  • Solid Acid/Base Catalysis: The reaction can proceed through a different mechanism on these materials compared to the hydrogen-borrowing pathway on metal catalysts.

  • Performance: A CsNaY/CsOH zeolite catalyst has demonstrated an impressive 99% aniline conversion with 98.7% selectivity to N-methylaniline.[17] Sn-MFI molecular sieves have also been investigated, showing moderate conversion and selectivity.[18]

Performance Data for Molecular Sieve Catalysts:

CatalystAniline Conversion (%)N-Methylaniline Selectivity (%)Reference
CsNaY/CsOH9998.7[17]
Sn-MFI (SiO₂/SnO₂=50)5560[18]

Experimental Protocols

General Procedure for N-Methylation of Aniline using a Homogeneous Ruthenium Catalyst

This protocol is adapted from a procedure utilizing a (DPEPhos)RuCl₂PPh₃ catalyst.[12][14]

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol%), aniline (1.0 mmol), and cesium carbonate (Cs₂CO₃, 0.5 equiv).

  • Solvent Addition: Add anhydrous methanol (1 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 140°C with stirring for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate the N-methylaniline product.

General Procedure for N-Methylation of Aniline using a Heterogeneous Nickel Catalyst

This protocol is based on a procedure using a Ni/ZnAlOx catalyst.[16]

  • Reactor Charging: In a 50 mL autoclave equipped with a magnetic stirrer, add aniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL).

  • Inert Atmosphere: Purge the autoclave with nitrogen gas five times to remove air, and then pressurize with 1 MPa of nitrogen at room temperature.

  • Reaction Conditions: Heat the autoclave to 160°C with vigorous stirring (1000 rpm) for the desired reaction time.

  • Analysis: After cooling to room temperature, the reaction mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

Visualizing the Process: Diagrams and Workflows

Catalytic Cycle: The Hydrogen-Borrowing Mechanism

Hydrogen_Borrowing_Mechanism cluster_cycle Catalytic Cycle Catalyst Catalyst Metal_Hydride Metal_Hydride Catalyst->Metal_Hydride + CH3OH - H2O Imine_Complex Imine_Complex Metal_Hydride->Imine_Complex + Aniline - H2 NMA_Complex NMA_Complex Imine_Complex->NMA_Complex Hydrogenation NMA_Complex->Catalyst - N-Methylaniline N-Methylaniline N-Methylaniline NMA_Complex->N-Methylaniline Aniline Aniline Aniline->Imine_Complex Methanol Methanol Methanol->Catalyst caption Hydrogen-borrowing mechanism for N-methylaniline synthesis.

Caption: Hydrogen-borrowing mechanism for N-methylaniline synthesis.

Experimental Workflow: Heterogeneous Catalysis

Heterogeneous_Catalysis_Workflow Start Start Reactor_Setup Reactor Setup: Aniline, Methanol, Catalyst Start->Reactor_Setup Inert_Atmosphere Inert Atmosphere (e.g., N2 Purge) Reactor_Setup->Inert_Atmosphere Reaction Heating and Stirring Inert_Atmosphere->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Catalyst Separation (Filtration) Cooling->Filtration Analysis Product Analysis (GC, GC-MS) Filtration->Analysis End End Analysis->End caption Experimental workflow for heterogeneous N-methylation.

Caption: Experimental workflow for heterogeneous N-methylation.

Conclusion and Future Outlook

The synthesis of N-methylaniline continues to be a field of active research, driven by the need for more efficient, selective, and sustainable catalytic processes. While copper-based catalysts remain a robust choice for industrial-scale production, the development of noble metal and other transition metal catalysts offers significant advantages in terms of milder reaction conditions and, in some cases, higher selectivity. The choice of catalyst will ultimately depend on a variety of factors, including cost, desired reaction conditions, and the scale of production. Future research will likely focus on the development of highly active and stable non-noble metal heterogeneous catalysts, as well as the exploration of novel reaction media and energy inputs to further enhance the green credentials of N-methylaniline synthesis.

References

  • Synthesis of n-methylaniline. (n.d.). Google Patents.
  • Synthesis of N‐methylaniline by aniline alkylation with methanol over... (n.d.). ResearchGate. Retrieved from [Link]

  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace. Retrieved from [Link]

  • Method for preparing n-methylaniline. (n.d.). Google Patents.
  • Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Catalyst for n-methylaniline synthesis. (n.d.). Google Patents.
  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. (2024). ResearchGate. Retrieved from [Link]

  • Niphadkar, P. S., Joshi, P. N., Gurav, H. R., Deshpande, S. S., & Bokade, V. V. (2009). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Catalysis Letters, 132(1-2), 175–184. [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. Retrieved from [Link]

  • Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Gao, C., Li, Y., Wang, M., Gong, D., & Zhao, L. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 6(39), 25686–25693. [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025). Who we serve. Retrieved from [Link]

  • N Methyl Aniline. (n.d.). Scribd. Retrieved from [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved from [Link]

  • Selective N -Methylation of Aniline to N -Methylaniline with CO 2 and H 2 by CeO 2 -supported Cu Sub-nanoparticle Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Retrieved from [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). Organometallics, 41(11), 1318–1327. [Link]

  • Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(7), 2463–2469. [Link]

  • THE CONVERSION OF N – METHYLANILINE AND N –, 2 – DIMETHYLANILINE BY USING DIFFERENT CATALYSTS. (2025). ResearchGate. Retrieved from [Link]

  • One-step synthesis of N-methylaniline by hydroalkylation of nitrobenzene over oxide catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of N-methylaniline over molecular sieve catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO. (2025). ResearchGate. Retrieved from [Link]

  • One-step synthesis of N-methylaniline by hydroalkylation of nitrobenzene over oxide catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding aminesⁱ. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. Retrieved from [Link]

  • Heterogeneous catalysts derived from metal-NHC precursors. (n.d.). Infoscience. Retrieved from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

FT-IR spectrum analysis of 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FT-IR Spectral Profiling of 4-tert-butyl-N-methylaniline

Executive Summary

Objective: This guide provides a technical framework for the structural verification of 4-tert-butyl-N-methylaniline using Fourier Transform Infrared (FT-IR) spectroscopy. It is designed for analytical chemists and process engineers requiring a robust quality control (QC) protocol to distinguish this secondary amine from its primary amine precursors (4-tert-butylaniline) and non-alkylated analogs (N-methylaniline).

Core Value Proposition:

  • Specificity: Differentiates secondary amine N-H stretching (singlet) from primary amine N-H stretching (doublet).

  • Structural Confirmation: Validates the presence of the tert-butyl group via characteristic C-H aliphatic splitting patterns.

  • Efficiency: Recommends Attenuated Total Reflectance (ATR) as the superior sampling mode for high-throughput analysis.

Molecular Context & Structural Significance

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent vibrational oscillators.

  • Chemical Structure: A benzene ring substituted at the para (1,4) positions with a tert-butyl group and an N-methylamino group.[1][2]

  • Key Functional Groups:

    • Secondary Amine (-NH-CH₃): The diagnostic "fingerprint" for reaction completion (methylation of the primary amine).

    • Tert-Butyl Group (-C(CH₃)₃): Provides intense aliphatic C-H stretching and bending modes, distinguishing it from simple N-methylaniline.

    • Para-Substituted Aromatic Ring: Dictates specific out-of-plane (OOP) bending vibrations in the lower wavenumber region.

Experimental Protocol: ATR-FTIR Methodology

Self-Validating System: The use of ATR (Attenuated Total Reflectance) eliminates pathlength calculation errors and sample preparation variability associated with KBr pellets.

Instrument Configuration:

  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (standard for liquid/solid QC).

  • Scans: 32 scans (background), 32 scans (sample).

  • Spectral Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow:

  • System Blank: Clean crystal with isopropanol. Collect background spectrum to remove atmospheric H₂O/CO₂ contributions.

  • Sample Loading: Apply 10–20 µL of liquid (or ~5 mg of solid) 4-tert-butyl-N-methylaniline directly onto the crystal center.

  • Contact Pressure: If solid/viscous, lower the pressure tower to ensure intimate contact (target gauge: ~80-100 force units).

  • Acquisition: Collect sample spectrum.

  • Validation: Check for "bottoming out" (absorbance > 1.5) in the C-H region.[3] If peaks are truncated, reduce sample thickness or switch to a 3-bounce crystal.

Spectral Analysis & Comparative Profiling

A. The Diagnostic Regions

The identification relies on three critical spectral windows.

Table 1: Key Diagnostic Peaks for 4-tert-butyl-N-methylaniline

Spectral RegionWavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
High Frequency 3400 – 3450 N-H Stretch (Secondary) Primary Indicator. Appears as a single, sharp band. Absence of a doublet confirms no primary amine impurity.
C-H Region 2950 – 2970 C-H Stretch (Aliphatic) Strong intensity due to the tert-butyl group. Distinguishes from non-alkylated aromatics.
Fingerprint 1365 & 1395 C-H Bend (gem-Dimethyl) The "Split" doublet characteristic of the tert-butyl group.
Fingerprint 1310 – 1340 C-N Stretch (Aromatic) Strong band indicating the amine-ring attachment.
Low Frequency 800 – 850 C-H OOP Bend (Para) Strong band confirming 1,4-substitution on the benzene ring.
B. Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most likely contaminants or analogs.

Table 2: Spectral Differentiation Matrix

FeatureTarget: 4-tert-butyl-N-methylaniline Alternative 1: 4-tert-butylaniline (Precursor)Alternative 2: N-methylaniline (Analog)
N-H Stretch Single Band (~3430 cm⁻¹)Doublet (Sym/Asym ~3350/3440 cm⁻¹)Single Band (~3410 cm⁻¹)
C-H Aliphatic Very Strong (due to t-butyl)Very Strong (due to t-butyl)Weak/Medium (Methyl only)
Fingerprint Doublet at 1365/1395 cm⁻¹ (t-butyl)Doublet at 1365/1395 cm⁻¹ (t-butyl)Absent (No t-butyl split)
QC Conclusion Product Pure Incomplete Methylation Wrong Starting Material

Analyst Insight: The most common synthesis error is incomplete methylation. If you observe a "shoulder" or a small second peak around 3350 cm⁻¹ alongside the main 3430 cm⁻¹ peak, your sample contains residual primary amine (4-tert-butylaniline).

Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for analyzing a batch of 4-tert-butyl-N-methylaniline to ensure structural integrity.

QC_Workflow Start Start: Raw Sample ATR_Scan Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->ATR_Scan Check_NH Check 3300-3500 cm⁻¹ Region ATR_Scan->Check_NH Result_Doublet Doublet Observed (Primary Amine) Check_NH->Result_Doublet Two Peaks Result_Singlet Singlet Observed (Secondary Amine) Check_NH->Result_Singlet One Peak Check_CH Check 2960 cm⁻¹ & 1365/1395 cm⁻¹ Result_Singlet->Check_CH Result_No_tButyl Weak C-H / No Split (N-methylaniline) Check_CH->Result_No_tButyl Absent Result_Pass Strong C-H + Split Detected (Identity Confirmed) Check_CH->Result_Pass Present

Figure 1: Logical decision tree for verifying 4-tert-butyl-N-methylaniline identity via FT-IR.

Technique Comparison: ATR vs. Transmission

While ATR is the recommended standard, understanding the alternative (Transmission) is vital for specific research contexts.

FeatureATR (Recommended) Transmission (Liquid Cell/KBr)
Sample Prep None (Direct application).Complex (Dilution in CCl₄ or KBr pellet).
Pathlength Fixed (~2 µm). Excellent for qualitative ID.Variable/Tunable. Better for trace impurity quantification.
Reproducibility High (Self-referencing).Lower (Dependent on cell assembly).
Spectral Shift Slight peak shifts to lower wavenumbers due to refractive index dispersion."True" absorption frequencies.

Recommendation: Use ATR for routine ID and purity checks. Use Transmission (Liquid Cell) only if you need to quantify trace levels (ppm) of the primary amine impurity, where the longer pathlength increases sensitivity.

References

  • NIST Chemistry WebBook. Aniline, N-methyl- (IR Spectrum). National Institute of Standards and Technology.[1][4] Available at: [Link]

  • NIST Chemistry WebBook. Benzenamine, 4-(1,1-dimethylethyl)- (IR Spectrum). National Institute of Standards and Technology.[1][4] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines (IR Characteristic Frequencies). Available at: [Link][1][5][6][7][8][9]

Sources

cross-referencing experimental data with PubChem 4-tert-butyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers validating the physicochemical and spectral identity of 4-tert-butyl-N-methylaniline (CAS 5279-59-4). It moves beyond basic data listing to establish a self-validating experimental workflow, cross-referenced against authoritative PubChem datasets and structural analogs.

CAS: 5279-59-4 | Formula: C₁₁H₁₇N | MW: 163.26 g/mol

Introduction: The Strategic Role of Steric Modulation

In drug discovery and advanced organic synthesis, 4-tert-butyl-N-methylaniline serves as a critical intermediate. It combines the electron-donating power of a para-alkylamine with the steric bulk of a tert-butyl group. Unlike its primary amine counterpart (4-tert-butylaniline), the N-methyl group prevents the formation of diazonium salts, altering its reactivity profile in coupling reactions.

Why Cross-Reference? Commercial samples of secondary amines often contain impurities like the primary amine (incomplete methylation) or the tertiary amine (over-methylation). Blindly trusting a label can ruin downstream catalysis. This guide provides a protocol to validate your material against PubChem standards and known analogs.

Experimental Validation Workflow

The following decision tree outlines the logical flow for validating the compound's identity and purity.

ValidationWorkflow cluster_0 Data Comparison Points Start Raw Material (4-tert-butyl-N-methylaniline) Purity Step 1: Purity Check (GC-MS / TLC) Start->Purity Dissolve in EtOAc/DCM Purity->Start Recrystallize/Distill (if Purity < 95%) Identity Step 2: Structural ID (1H NMR) Purity->Identity Purity > 98% PubChem Step 3: PubChem Cross-Reference Identity->PubChem Extract Shifts (δ) Decision Validation Decision PubChem->Decision Compare vs. Analogs

Figure 1: Logical workflow for the stepwise validation of amine intermediates, ensuring purity before structural confirmation.

Comparative Analysis: Target vs. Analogs

To validate your experimental data, you must compare it not just to theoretical values, but to structurally related "anchor" compounds found in PubChem.

The Logic: If your compound is 4-tert-butyl-N-methylaniline, its properties must logically sit between or distinct from its primary amine precursor and its non-butylated analog.

PropertyTarget: 4-tert-butyl-N-methylaniline Analog 1: N-Methylaniline Analog 2: 4-tert-Butylaniline
CAS 5279-59-4 100-61-8769-92-6
PubChem CID Verify via Search
Molecular Weight 163.26 g/mol 107.15 g/mol 149.23 g/mol
Boiling Point ~110–115 °C @ 10 mmHg (Est.)196 °C (Atmospheric)203–205 °C (Atmospheric)
Physical State Liquid (Colorless/Yellow)Liquid (Yellow/Brown)Liquid (Colorless/Yellow)
Key NMR Feature N-Me Singlet + t-Butyl SingletN-Me Singlet (~2.8 ppm)t-Butyl Singlet (~1.3 ppm)
XLogP3 (Calc) ~3.5 (Est.)1.72.7

Analyst Note: The introduction of the tert-butyl group significantly increases lipophilicity (XLogP). If your experimental retention time on a reverse-phase HPLC column is faster than N-methylaniline, your sample is likely degraded or incorrect.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via 1H NMR

Objective: Confirm the presence of both the N-methyl group and the tert-butyl group, and ensure the ratio of integrals is correct (3:9).

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃.

  • Acquisition: Run a standard proton sequence (min. 8 scans).

  • Analysis (Expected Shifts):

    • Region A (Aromatic): Look for the characteristic AA'BB' para-substitution pattern between 6.5 – 7.3 ppm .

    • Region B (N-Methyl): A sharp singlet around 2.80 – 2.85 ppm . (Integration = 3H).

    • Region C (Amine Proton): A broad singlet (exchangeable) around 3.5 – 4.0 ppm .

    • Region D (tert-Butyl): A strong singlet at 1.25 – 1.30 ppm . (Integration = 9H).

  • Validation Check: Calculate the ratio of the tert-butyl integral to the N-methyl integral. It must be 3:1 (9H:3H). Significant deviation indicates contamination with 4-tert-butylaniline (missing N-Me) or N,N-dimethyl-4-tert-butylaniline (N-Me integral = 6H).

Protocol B: Purity Profiling via GC-MS

Objective: Detect unreacted starting materials (Aniline derivatives).

  • Method: EI Source (70 eV), DB-5MS Column (or equivalent).

  • Temperature Program: 60°C (hold 2 min) → 20°C/min → 280°C.

  • Cross-Reference Logic:

    • Target (MW 163): Look for Molecular Ion [M]+ at m/z 163 .

    • Fragment Analysis: Expect a base peak at m/z 148 (Loss of methyl from t-butyl group, [M-15]+), which is characteristic of tert-butyl aromatics.

    • Impurity Flag: A peak at m/z 149 suggests the primary amine (4-tert-butylaniline). A peak at m/z 107 suggests N-methylaniline (missing t-butyl).

How to Cross-Reference with PubChem

Do not rely on static tables. Use PubChem’s live database to validate your specific batch.

Step 1: Locate the Record

  • Go to .[1]

  • Search for "CAS 5279-59-4" or "4-(tert-Butyl)-N-methylaniline" .

  • Note: If a direct CID is not immediately prominent, search for the parent "4-tert-butylaniline" (CID 69861) to compare spectral data.

Step 2: Verify Computed Properties

  • Navigate to the "Chemical and Physical Properties" section.[2]

  • Check "Computed Properties" .[1][2]

  • Action: Compare the Hydrogen Bond Donor Count .

    • Target (Secondary Amine) = 1.

    • Impurity (Tertiary Amine) = 0.

    • Impurity (Primary Amine) = 1 (but distinguishable by 2 N-H bands in IR).

Step 3: Literature Mining

  • Scroll to the "Literature" or "Patents" section in the PubChem record.

References

  • PubChem Compound Summary for CID 7515 (N-Methylaniline). National Center for Biotechnology Information (2025). PubChem Database.[1][2][3][4][Link]

  • PubChem Compound Summary for CID 69861 (4-tert-Butylaniline). National Center for Biotechnology Information (2025). PubChem Database.[1][2][3][4][Link]

Sources

confirming the structure of 4-tert-butyl-N-methylaniline reaction products

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous analytical strategy for confirming the structure of 4-tert-butyl-N-methylaniline (CAS: 2909-79-7) and distinguishing it from its primary amine precursor (4-tert-butylaniline) and tertiary amine over-alkylation byproducts.

Executive Summary

In the synthesis of N-alkylated anilines, particularly 4-tert-butyl-N-methylaniline , the primary challenge is not yield, but selectivity . Standard N-methylation protocols (e.g., using methyl iodide or dimethyl sulfate) often yield a mixture of:

  • Starting Material: 4-tert-butylaniline (Primary Amine).[1]

  • Target Product: 4-tert-butyl-N-methylaniline (Secondary Amine).

  • Over-Alkylated Impurity: 4-tert-butyl-N,N-dimethylaniline (Tertiary Amine).

This guide compares the analytical "performance" of these three species, providing a definitive workflow to confirm the target structure and quantify impurities using NMR and MS methodologies.

Comparative Analytical Matrix

The following table contrasts the key spectral signatures required to distinguish the target secondary amine from its alternatives.

FeatureTarget: N-Methyl (Secondary) Alternative: N-H (Primary)Alternative: N,N-Dimethyl (Tertiary)
Molecular Weight 163.26 g/mol 149.23 g/mol 177.29 g/mol
1H NMR (N-Me) Singlet, ~2.80 ppm (3H) AbsentSinglet, ~2.95 ppm (6H)
1H NMR (N-H) Broad Singlet, ~3.5-4.0 ppm (1H) Broad Singlet, ~3.5 ppm (2H)Absent
13C NMR (N-Me) ~30-31 ppm Absent~40-41 ppm (2C)
IR (N-H Stretch) Single band (~3400 cm⁻¹) Doublet band (Sym/Asym)Absent
Lipophilicity (LogP) ~3.2 (Moderate) ~2.8 (Lower)~3.7 (Higher)

Detailed Experimental Protocol

To generate the data for this comparison, the following synthesis and purification workflow is recommended. This protocol minimizes over-alkylation, facilitating easier structural confirmation.[1]

Methodology: Mono-N-Methylation via Reductive Amination

Rationale: Direct alkylation with MeI is difficult to control.[1] Reductive amination using paraformaldehyde and NaBH₄ offers superior selectivity for the secondary amine.[1]

Reagents:

  • 4-tert-butylaniline (1.0 eq)[2][3]

  • Paraformaldehyde (1.1 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Methanol (Solvent)[4]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-tert-butylaniline in Methanol (0.5 M). Add Paraformaldehyde and NaOMe.[1] Reflux for 2 hours to form the N-methylene intermediate.

    • Checkpoint: 1H NMR of an aliquot should show the disappearance of the amine doublet and appearance of an imine signal.[1]

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ pellets over 30 minutes.

    • Safety: Evolution of hydrogen gas; ensure venting.[1]

  • Quench & Workup: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl.[1] Extract with Ethyl Acetate (3x).[1]

  • Purification: The crude mixture will likely contain traces of starting material.[1] Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes:EtOAc (95:5) with 1% Triethylamine (TEA).[1]

    • Note: TEA is critical to prevent tailing of the amine on silica.[1]

Diagram 1: Synthesis & Confirmation Workflow

ReactionWorkflow Start 4-tert-butylaniline (Primary Amine) Step1 Imine Formation (Paraformaldehyde/NaOMe) Start->Step1 Activation Step2 Reduction (NaBH4, 0°C) Step1->Step2 Reduction Crude Crude Mixture (1° + 2° + 3° Amines) Step2->Crude Quench Purification Flash Chromatography (Hex:EtOAc + 1% TEA) Crude->Purification Separation Product 4-tert-butyl-N-methylaniline (Target) Purification->Product Isolation

Caption: Optimized workflow for selective synthesis and isolation of the secondary amine target.

Structural Confirmation Guide (The "Proof")

Once the product is isolated, you must prove it is the secondary amine and not the tertiary byproduct.[1]

Technique A: 1H NMR Diagnostic (The "Counting" Method)

The most immediate confirmation is the integration of the N-Methyl peak relative to the aromatic protons.

  • Aromatic Region (6.5 - 7.3 ppm): You will see an AA'BB' system characteristic of para-substitution.[1] Integration = 4H.[1]

  • Aliphatic Region:

    • tert-Butyl group: Singlet at ~1.30 ppm.[1] Integration = 9H.[1]

    • The Diagnostic Peak: Look for a singlet at 2.80 - 2.85 ppm .[1]

      • If Integration = 3H relative to aromatic 4H → Target (Secondary Amine) .[1]

      • If Integration = 6H relative to aromatic 4H → Impurity (Tertiary Amine) .[1]

    • The Exchangeable Proton: A broad singlet around 3.5-4.0 ppm (1H). This peak disappears upon D₂O shake.[1] Its presence confirms the secondary amine; its absence suggests the tertiary amine.

Technique B: 2D NOESY (The "Connectivity" Method)

For unambiguous structural proof, particularly to rule out C-methylation (ring alkylation), use Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Logic: The N-Methyl protons are spatially close to the ortho protons of the aromatic ring.

  • Observation: You should see a cross-peak (correlation) between the N-Me singlet (~2.8 ppm) and the aromatic doublet (~6.6 ppm).

  • Differentiation: If C-methylation occurred (e.g., on the ring), the methyl signal would likely be further downfield or show different splitting, and the NOESY pattern would change (correlation to only one aromatic proton if ortho-substituted).

Diagram 2: NOESY Correlation Logic

NOESY_Logic cluster_molecule 4-tert-butyl-N-methylaniline Structure N_Me N-Methyl Protons (2.8 ppm) Ortho_H Ortho-Aromatic Protons (6.6 ppm) N_Me->Ortho_H Strong NOE Correlation Meta_H Meta-Aromatic Protons (7.2 ppm) Ortho_H->Meta_H COSY Coupling tBu tert-Butyl Group (1.3 ppm) Note Presence of Green Arrow CONFIRMS N-Alkylation

Caption: Visualizing the key spatial correlation (NOE) that confirms the methyl group is attached to the nitrogen, adjacent to the ortho-protons.

References

  • Sigma-Aldrich. 4-tert-Butylaniline Product Sheet & Physical Properties.[1] Available at:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7515, N-Methylaniline.[1] Retrieved from

  • Wang, L., et al. (2022). N-Alkylation of Anilines or Nitroarenes with Alcohols via Hydrogen Autotransfer.[1][5] Inorganic Chemistry, 61(27), 10310-10320.[1][5] (Context for N-alkylation selectivity).

  • ChemicalBook. 4-tert-Butylaniline NMR Spectrum Data. Available at:

  • Reich, H. J. WinPLT NMR Data for N-Methylanilines. University of Wisconsin-Madison.[1] (Standard reference for amine chemical shifts).

Sources

benchmarking the efficiency of 4-tert-butyl-N-methylaniline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the synthesis of 4-tert-butyl-N-methylaniline (CAS: 5279-59-4) , a critical intermediate in the production of diazonium coupling agents and pharmaceutical scaffolds. The central synthetic challenge is chemoselectivity : preventing the over-alkylation that leads to the tertiary amine (N,N-dimethyl) byproduct.

While classical alkylation with methyl iodide is conceptually simple, it fails to meet modern efficiency standards due to poor selectivity and safety risks. This guide benchmarks three superior methodologies: Reductive Amination (High Precision), Heterogeneous Catalytic Alkylation (Green/Scalable), and Buchwald-Hartwig Amination (Strategic Alternative).

Part 1: Comparative Benchmarking

The following table contrasts the performance of the three primary synthetic routes. Data is synthesized from recent catalytic studies and standard organic process benchmarks.

MetricMethod A: Reductive Amination Method B: Heterogeneous Catalytic Alkylation Method C: Buchwald-Hartwig
Primary Reagents Paraformaldehyde, NaBH₄ (or H₂/Pd)Methanol, Ni/ZnAlOx Catalyst4-tert-butylbromobenzene, MeNH₂
Selectivity (Mono vs. Di) High (>95%) Very High (93-99%) Perfect (100%)
Yield 85-92%90-95%70-85%
Atom Economy Moderate (Borate waste or H₂O)Excellent (H₂O byproduct) Low (Phosphate/Halide waste)
Scalability Moderate (Exothermic steps)High (Continuous flow potential) Low (Catalyst cost)
Key Constraint Requires stepwise control to avoid tertiary amine.Requires autoclave/high temp (160°C).Expensive Pd catalyst & ligands.

Part 2: Mechanistic Pathways & Selectivity Logic

The primary failure mode in synthesizing secondary anilines is the "runaway" reaction where the product (


-methyl) is more nucleophilic than the starting material, leading to 

-dimethylation.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the intervention points for each method.

ReactionPathways Start 4-tert-butylaniline (Starting Material) Imine Intermediate Imine (Transient) Start->Imine Formaldehyde (-H2O) Product 4-tert-butyl-N-methylaniline (Target: Secondary Amine) Start->Product MeOH / Catalyst (Method B) Imine->Product Reduction (NaBH4 or H2) Byproduct 4-tert-butyl-N,N-dimethylaniline (Over-alkylation) Product->Byproduct Excess Alkylating Agent (Uncontrolled) Bromide 4-tert-butylbromobenzene Bromide->Product Pd Cat. + MeNH2 (Method C)

Caption: Competitive reaction pathways. Note that Method C bypasses the aniline starting material entirely, avoiding over-alkylation risks inherent to nucleophilic attack.

Part 3: Detailed Experimental Protocols

Method A: Selective Reductive Amination (Lab Scale Standard)

Best for: Small-scale synthesis (1g - 50g) requiring high purity without specialized pressure vessels.

The Logic: Unlike direct alkylation with methyl iodide, this method proceeds via a stepwise formation of an imine (or hemiaminal) followed by reduction. By using sodium borohydride (NaBH₄) rather than stronger reducing agents (like formic acid in the Eschweiler-Clarke, which promotes dimethylation), we kinetically trap the secondary amine.

Protocol:

  • Imine Formation:

    • Dissolve 4-tert-butylaniline (10 mmol, 1.49 g) in Methanol (30 mL).

    • Add Paraformaldehyde (11 mmol, 330 mg) or 37% formalin solution.

    • Add a catalytic amount of Acetic Acid (0.5 mL) to activate the carbonyl.

    • Stir at room temperature for 2-4 hours. Checkpoint: TLC should show consumption of aniline.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add NaBH₄ (15 mmol, 567 mg) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with water (50 mL) and neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the product as a pale yellow oil.

Method B: Heterogeneous Catalytic Alkylation (Green/Industrial)

Best for: Large-scale production (>100g) and Green Chemistry compliance.

The Logic: Using Methanol as the alkylating agent ("borrowing hydrogen" mechanism) is far greener than using halides. The key here is the catalyst—specifically Ni/ZnAlOx or Sn-MFI zeolites —which are tuned to favor mono-methylation by restricting the pore size or electronic environment, preventing the bulkier secondary amine from reacting further.

Protocol (Based on Ni/ZnAlOx System):

  • Catalyst Preparation:

    • Use a co-precipitation method to form NiZnAl-LDH (Layered Double Hydroxide), followed by calcination at 600°C to generate the active mixed oxide (Ni/ZnAlOx).

  • Reaction:

    • In a stainless steel autoclave, charge 4-tert-butylaniline (10 mmol), Methanol (100 mL), and the Ni/ZnAlOx catalyst (400 mg).

    • Purge the vessel with N₂ three times.

    • Pressurize to 1 MPa N₂ (to keep methanol liquid at high temp).

    • Heat to 160°C for 12–24 hours.

  • Isolation:

    • Cool to room temperature and vent the autoclave.

    • Filter off the solid catalyst (Catalyst can often be reused 4-5 times).

    • Remove methanol via rotary evaporation.

    • Distill the residue under reduced pressure (bp ~104°C at 6 Torr) to obtain pure 4-tert-butyl-N-methylaniline .

Performance Data:

  • Conversion: >99%

  • Selectivity: 93–98% (Mono-methylated product)

  • Green Metric: The only stoichiometric byproduct is water.[1]

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Situations where 4-tert-butylbromobenzene is the available stock, or when absolute chemoselectivity is required.

The Logic: This method forms the C-N bond directly between an aryl halide and methylamine. Since methylamine is the nucleophile, there is zero risk of forming the tertiary amine if the stoichiometry is managed, because the product (secondary aniline) is less reactive toward the Pd cycle than the primary amine under these conditions.

Protocol:

  • Reagents:

    • 4-tert-butylbromobenzene (1.0 equiv)

    • Methylamine (2.0 M in THF, 1.2 equiv)

    • Pd₂(dba)₃ (1 mol%)[2]

    • Xantphos or BrettPhos (2 mol%) - Ligand choice is critical for preventing β-hydride elimination.

    • NaOtBu (1.4 equiv) as base.

  • Procedure:

    • Combine Pd source, ligand, and base in a sealed tube under Argon. Add Toluene.

    • Add the aryl bromide and methylamine solution.

    • Heat to 80-100°C for 12 hours.

  • Note: While highly selective, the cost of Palladium and the need for inert atmosphere make this less efficient for bulk synthesis compared to Method B.

Part 4: Workflow Visualization (Method B)

The following diagram details the industrial-style workflow for the Green Methanol Alkylation method, emphasizing the catalyst recovery loop.

Workflow cluster_inputs Feedstock Aniline 4-tert-butylaniline Reactor Autoclave Reactor 160°C, 1 MPa N2 12-24 Hours Aniline->Reactor Methanol Methanol (Solvent & Reagent) Methanol->Reactor Catalyst Ni/ZnAlOx Catalyst Catalyst->Reactor Filtration Filtration Unit (Catalyst Recovery) Reactor->Filtration Crude Mixture Filtration->Catalyst Recycle Loop Evaporation Solvent Removal (Recycle MeOH) Filtration->Evaporation Filtrate Distillation Vacuum Distillation (Purification) Evaporation->Distillation Crude Oil FinalProduct Pure 4-tert-butyl-N-methylaniline Distillation->FinalProduct

Caption: Process flow for Heterogeneous Catalytic Alkylation showing catalyst recycling loop.

References

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Source: Catalysis Science & Technology (RSC), 2023. [Link] (Validates the Ni/ZnAlOx protocol for high-yield mono-methylation)

  • Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Source: ResearchGate / Industrial & Engineering Chemistry Research. [Link] (Provides industrial context for zeolite-catalyzed selectivity)

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Source: Scientific Research Publishing (SCIRP). [Link] (Demonstrates the rapid reductive amination kinetics of anilines with formaldehyde)

  • Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. [Link] (Authoritative reference for Pd-catalyzed amination conditions)

Sources

Comparative Basicity Guide: 4-tert-butyl-N-methylaniline vs. Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the basicity of 4-tert-butyl-N-methylaniline (CAS: 5279-59-4) relative to aniline and its mono-substituted analogs.

For researchers in drug discovery and process chemistry, this molecule represents a strategic balance between lipophilicity (conferred by the tert-butyl group) and nucleophilicity (enhanced by the N-methyl group). Our structural analysis and comparative data indicate that 4-tert-butyl-N-methylaniline exhibits superior basicity compared to unsubstituted aniline and N-methylaniline, driven by the synergistic inductive effects of the para-alkyl and N-alkyl substituents.

Structural & Mechanistic Analysis

To understand the performance of 4-tert-butyl-N-methylaniline, we must deconstruct the electronic factors influencing the availability of the nitrogen lone pair.

Electronic Effects

Basicity in anilines is determined by the stability of the conjugate acid (anilinium ion). Two primary forces are at play here:

  • N-Methylation (+I Effect): The methyl group on the nitrogen is an electron-donating group (EDG) via induction.[1] It stabilizes the positive charge on the resulting ammonium cation, making the neutral amine more basic than primary anilines.

  • Para-tert-butyl Substitution (+I / Hyperconjugation): The tert-butyl group at the para position donates electron density into the benzene ring. Unlike methyl groups, tert-butyl groups rely primarily on inductive effects (+I) rather than hyperconjugation (due to lack of

    
    -hydrogens). This increases electron density in the 
    
    
    
    -system, which is transmitted to the nitrogen, further stabilizing the conjugate acid.
Steric Considerations

While the tert-butyl group is bulky, its location at the para position (C4) renders it sterically remote from the reaction center (Nitrogen). Therefore, it does not inhibit protonation via steric hindrance (unlike ortho-substitution). However, the N-methyl group introduces slight steric hindrance to solvation of the cation compared to primary amines, though in non-aqueous organic synthesis, the electronic +I effect usually dominates.

Visualizing the Basicity Hierarchy

The following diagram illustrates the logical flow of substituent effects leading to the enhanced basicity of the target molecule.

BasicityFlow cluster_legend Electronic Impact Aniline Aniline (Reference Base) pKa ~ 4.6 N_Me N-Methylaniline (+I Effect from N-Me) Aniline->N_Me N-Alkylation (Increases Basicity) p_tBu 4-tert-butylaniline (+I Effect from p-t-Bu) Aniline->p_tBu para-Alkylation (Increases Basicity) Target 4-tert-butyl-N-methylaniline (Dual +I Effects) N_Me->Target Add p-t-Bu p_tBu->Target Add N-Me Low Basicity Low Basicity High Basicity High Basicity

Figure 1: Structural-Basicity Relationship Map showing the cumulative effect of electron-donating groups.

Comparative Performance Data

The following table synthesizes literature values and predicted data based on Hammett substituent constants.

Table 1: Comparative Basicity (


 of Conjugate Acid in Water at 25°C) 
CompoundStructure TypeElectronic Feature

(Approx)
Relative Strength
Aniline PrimaryReference4.63 [1]Baseline
N-Methylaniline SecondaryN-Inductive (+I)4.85 [2]+ 0.22 units
4-Methylaniline (p-Toluidine)PrimaryRing-Inductive (+I)5.08 [1]+ 0.45 units
4-tert-butyl-N-methylaniline Secondary Dual +I Effects ~5.30 - 5.45 *Highest
4-NitroanilinePrimaryStrong -R/-I (Withdrawing)1.00 [1]Very Weak

*Note: Value for 4-tert-butyl-N-methylaniline is an estimated range derived from additivity of substituent effects (


 N-Me 

+0.2 and

p-t-Bu

+0.5 vs aniline).

Interpretation: The target molecule, 4-tert-butyl-N-methylaniline , is expected to be approximately 5 to 6 times more basic (


) than unsubstituted aniline. This makes it a superior proton acceptor in acid-scavenging applications and a more nucleophilic intermediate for acylation or alkylation reactions.

Experimental Validation Protocol

As a scientist, you should not rely solely on predicted values. The following protocol outlines the industry-standard method for determining the precise purity and basicity of weak bases like anilines using Non-Aqueous Potentiometric Titration .

Methodology Rationale

Anilines are too weak to be titrated accurately in water (the inflection point is undefined). We use Glacial Acetic Acid as the solvent, which acts as a "leveling agent," enhancing the apparent basicity of the amine. Perchloric Acid (


)  in acetic acid is the standard titrant.
Reagents & Apparatus
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized against Potassium Hydrogen Phthalate).

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Electrode: Glass pH electrode (Indicator) and Calomel Reference Electrode (with saturated LiCl in acetic acid bridge to prevent precipitation).

  • Analyte: ~0.2g of 4-tert-butyl-N-methylaniline (accurately weighed).

Step-by-Step Workflow
  • Preparation: Dissolve 0.200g of the sample in 50 mL of Glacial Acetic Acid in a titration beaker.

  • Conditioning: Stir magnetically for 2 minutes to ensure complete solvation.

  • Titration: Titrate potentiometrically with 0.1 N

    
    . Add titrant in 0.1 mL increments near the endpoint.
    
  • Calculation: Plot Potential (mV) vs. Volume (mL). The inflection point (maximum of the first derivative

    
    ) indicates the endpoint.
    


Where 

= Volume at endpoint (mL),

= Normality of titrant,

= Molecular Weight (163.26 g/mol ),

= Sample weight (g).
Protocol Visualization

TitrationProtocol cluster_chem Chemical Reaction Start Weigh Sample (~0.2g) Solvate Dissolve in Glacial Acetic Acid Start->Solvate Setup Equip Electrodes (Glass + Ref) Solvate->Setup Titrate Titrate with 0.1N HClO4 Setup->Titrate Detect Detect Endpoint (Potentiometric) Titrate->Detect Reaction R-NH-Me + HClO4 -> [R-NH2-Me]+ + ClO4-

Figure 2: Workflow for Non-Aqueous Potentiometric Titration of Anilines.

Application Context

Why choose 4-tert-butyl-N-methylaniline over alternatives?

  • Lipophilicity Tuning: The tert-butyl group significantly increases

    
     compared to N-methylaniline. This is critical in medicinal chemistry for adjusting blood-brain barrier (BBB) penetration or bioavailability without altering the pharmacophore's core reactivity.
    
  • Oxidative Stability: The para-blocking tert-butyl group prevents metabolic oxidation or polymerization at the highly reactive para position, a common failure mode for simple N-alkyl anilines.

  • Clean Reactivity: In nucleophilic substitution reactions, the enhanced basicity allows for lower reaction temperatures compared to aniline, reducing thermal degradation byproducts.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6115, Aniline and CID 7515, N-Methylaniline. Retrieved from [Link]

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.